molecular formula C13H16FNO2 B033629 1-Methyl-4-piperidyl 4'-fluorobenzoate CAS No. 102698-53-3

1-Methyl-4-piperidyl 4'-fluorobenzoate

Numéro de catalogue: B033629
Numéro CAS: 102698-53-3
Poids moléculaire: 237.27 g/mol
Clé InChI: WVLAEJNDCHGGDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-4-piperidyl 4'-fluorobenzoate, also known as 1-Methyl-4-piperidyl 4'-fluorobenzoate, is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-4-piperidyl 4'-fluorobenzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-4-piperidyl 4'-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-piperidyl 4'-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

102698-53-3

Formule moléculaire

C13H16FNO2

Poids moléculaire

237.27 g/mol

Nom IUPAC

(1-methylpiperidin-4-yl) 4-fluorobenzoate

InChI

InChI=1S/C13H16FNO2/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3

Clé InChI

WVLAEJNDCHGGDI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)F

SMILES canonique

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)F

Autres numéros CAS

102698-53-3

Synonymes

1-methyl-4-piperidyl 4'-fluorobenzoate
1-methyl-4-piperidyl 4'-fluorobenzoate hydrochloride
M4P 4'-fluorobenzoate

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Methyl-4-piperidyl 4'-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 1-Methyl-4-piperidyl 4'-fluorobenzoate. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and the experimental approaches used to elucidate its biological activity.

Introduction

1-Methyl-4-piperidyl 4'-fluorobenzoate is a synthetic compound that was initially developed as a potential substrate for acetylcholinesterase (AChE), a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The rationale behind its design was to create a radiolabeled version of the compound that could be used as a tracer in positron emission tomography (PET) to study AChE activity in the brain in vivo. However, in vitro studies have demonstrated that 1-Methyl-4-piperidyl 4'-fluorobenzoate is not a substrate for AChE, a critical finding that has redirected the scientific inquiry surrounding this molecule.

Elucidating the (Lack of) Acetylcholinesterase Substrate Activity

The primary hypothesis for the mechanism of action of 1-Methyl-4-piperidyl 4'-fluorobenzoate was its hydrolysis by acetylcholinesterase. To investigate this, a series of in vitro experiments were conducted.

Experimental Design and Rationale

The core of the in vitro investigation centered on comparing the behavior of 1-Methyl-4-piperidyl 4'-fluorobenzoate with a known AChE substrate, 1-methyl-4-piperidyl acetate. The expectation was that if the fluorobenzoate derivative were a substrate, it would be hydrolyzed by AChE, leading to the trapping of the radiolabeled methyl-piperidyl moiety within tissues or cells expressing the enzyme.

Key Experimental Protocols

1. Radiosynthesis of Labeled Compounds:

For in vitro and in vivo studies, carbon-11 or fluorine-18 labeled versions of 1-Methyl-4-piperidyl 4'-fluorobenzoate were synthesized.[1]

  • 1-[¹¹C]methyl-4-piperidyl-4'-fluorobenzoate: Synthesized by the N-[¹¹C]methylation of the corresponding nor-methyl precursor.

  • 1-methyl-4-piperidyl-4'-[¹⁸F]fluorobenzoate: Prepared via aromatic nucleophilic substitution using a nitro precursor and no-carrier-added [¹⁸F]fluoride ion.[1]

2. In Vitro Acetylcholinesterase Activity Assay:

A standard in vitro assay using purified acetylcholinesterase or tissue homogenates rich in the enzyme would be employed to directly measure the hydrolysis of the compound.

  • Objective: To determine if 1-Methyl-4-piperidyl 4'-fluorobenzoate is a substrate for AChE.

  • Methodology:

    • Incubate purified AChE or brain homogenate with a known concentration of 1-Methyl-4-piperidyl 4'-fluorobenzoate at 37°C.

    • At various time points, measure the formation of the hydrolysis products (4-fluorobenzoic acid and 1-methyl-4-hydroxypiperidine) using a suitable analytical method such as high-performance liquid chromatography (HPLC) or mass spectrometry.

    • As a positive control, perform a parallel experiment with 1-methyl-4-piperidyl acetate, a known AChE substrate.

    • A negative control with no enzyme should also be included to account for any non-enzymatic hydrolysis.

  • Expected Outcome for a Substrate: A time-dependent increase in the concentration of hydrolysis products in the presence of AChE.

Summary of In Vitro Findings

In vitro studies conclusively demonstrated that 1-Methyl-4-piperidyl 4'-fluorobenzoate is not a substrate for acetylcholinesterase.[1] This was evidenced by the lack of significant hydrolysis of the compound in the presence of the enzyme, in stark contrast to the rapid hydrolysis observed with 1-methyl-4-piperidyl acetate.

CompoundTarget EnzymeIn Vitro ResultCitation
1-Methyl-4-piperidyl 4'-fluorobenzoateAcetylcholinesterase (AChE)Not a substrate[1]
1-Methyl-4-piperidyl acetateAcetylcholinesterase (AChE)Substrate (rapidly hydrolyzed)[1]

Potential Alternative Mechanisms of Action (Hypothetical)

Given that 1-Methyl-4-piperidyl 4'-fluorobenzoate does not interact with its intended target, its in vitro mechanism of action remains largely uncharacterized. However, by examining the activities of structurally related compounds, we can hypothesize potential alternative biological targets. It is crucial to emphasize that the following are speculative and would require dedicated in vitro studies for this specific compound.

Serotonin Transporter (SERT) Ligand

Derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been shown to be high-affinity ligands for the serotonin transporter (SERT).[2]

  • Potential Mechanism: 1-Methyl-4-piperidyl 4'-fluorobenzoate could potentially bind to SERT, inhibiting the reuptake of serotonin from the synaptic cleft.

  • In Vitro Investigation:

    • Radioligand Binding Assay: A competitive binding assay using cell membranes expressing SERT and a radiolabeled SERT ligand (e.g., [³H]-paroxetine) could determine the binding affinity (Ki) of 1-Methyl-4-piperidyl 4'-fluorobenzoate.

    • Synaptosomal [³H]-5-HT Uptake Assay: This functional assay would measure the ability of the compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing a measure of its functional potency (IC₅₀).

Ion Channel Modulation

Piperidine derivatives have been investigated as modulators of various ion channels, including T-type calcium channels. For instance, certain 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have shown inhibitory activity against T-type Ca²⁺ channels.[3]

  • Potential Mechanism: The compound might bind to and modulate the activity of specific ion channels, leading to changes in cellular excitability.

  • In Vitro Investigation:

    • Patch-Clamp Electrophysiology: This technique would be the gold standard to directly measure the effect of the compound on ion channel currents in cells expressing the channel of interest.

Experimental Workflows (Diagrams)

experimental_workflow cluster_synthesis Radiosynthesis cluster_invitro In Vitro AChE Assay synthesis Synthesis of Radiolabeled 1-Methyl-4-piperidyl 4'-fluorobenzoate ([¹¹C] or [¹⁸F]) incubation Incubate with Purified AChE or Brain Homogenate synthesis->incubation analysis HPLC or Mass Spectrometry Analysis of Hydrolysis Products incubation->analysis comparison Compare with Positive Control (1-methyl-4-piperidyl acetate) analysis->comparison conclusion Conclusion on Substrate Activity comparison->conclusion hypothetical_screening cluster_sert SERT Interaction cluster_ion Ion Channel Modulation compound 1-Methyl-4-piperidyl 4'-fluorobenzoate sert_binding Radioligand Binding Assay ([³H]-paroxetine) compound->sert_binding sert_uptake [³H]-5-HT Uptake Assay compound->sert_uptake patch_clamp Patch-Clamp Electrophysiology compound->patch_clamp

Sources

Comprehensive Technical Guide on 1-Methyl-4-piperidyl 4'-fluorobenzoate: Structural Dynamics, Synthesis, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-piperidyl 4'-fluorobenzoate (also known as 1-methylpiperidin-4-yl 4-fluorobenzoate or 4-fluoropipercaine) is a synthetic ester derivative characterized by its distinct neuropharmacological and radiochemical properties. Originally synthesized and evaluated as a potential positron emission tomography (PET) radiotracer for mapping brain acetylcholinesterase (AChE)[1], the compound has also garnered attention in neuropharmacology as a pipercaine analog exhibiting sodium channel blocking capabilities and dopamine transporter (DAT) affinity[2].

This whitepaper provides a rigorous, peer-level analysis of its chemical structure, physicochemical properties, self-validating synthesis protocols, and biological evaluation, designed specifically for researchers in drug development and radiochemistry.

Chemical Identity & Physicochemical Properties

The physical and chemical properties of 1-Methyl-4-piperidyl 4'-fluorobenzoate dictate its behavior in biological systems, particularly its ability to cross the blood-brain barrier (BBB). The compound is typically handled as a hydrochloride salt to ensure oxidative stability and aqueous solubility for in vitro assays[2],[3].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (1-Methylpiperidin-4-yl) 4-fluorobenzoate
CAS Registry Number 102698-53-3[4]
Molecular Formula C₁₃H₁₆FNO₂[4]
Molar Mass (Freebase) 237.27 g/mol
Molar Mass (HCl Salt) 273.73 g/mol [3]
Topological Polar Surface Area (TPSA) 29.5 Ų[5]
Partition Coefficient (XLogP3) ~2.01[5]
Physical State (HCl Salt) Crystalline solid[2]

Causality Insight: The XLogP3 value of ~2.01 falls precisely within the optimal range (1.5–2.5) for passive diffusion across the lipophilic endothelium of the BBB. The TPSA of 29.5 Ų further supports high central nervous system (CNS) penetrance, as it is well below the 90 Ų threshold generally required for neurotherapeutics.

Structural Logic & Functional Zones

The molecular architecture of 1-Methyl-4-piperidyl 4'-fluorobenzoate is divided into three distinct functional zones, each contributing to its pharmacokinetic and pharmacodynamic profile.

SAR F_Phenyl 4-Fluorophenyl Ring (Lipophilicity) Ester Ester Linkage (Metabolic Site) F_Phenyl->Ester Piperidine 1-Methylpiperidine (Basic Center) Ester->Piperidine

Caption: Structural functional zones of 1-Methyl-4-piperidyl 4'-fluorobenzoate.

  • 4-Fluorophenyl Ring: The substitution of a fluorine atom at the para-position of the benzoate ring increases the overall lipophilicity of the molecule while simultaneously blocking para-hydroxylation by cytochrome P450 enzymes, thereby increasing metabolic half-life.

  • Ester Linkage: This acts as the primary site for potential enzymatic hydrolysis. In the context of AChE targeting, this bond was hypothesized to be cleaved by the enzyme's catalytic serine residue[1].

  • 1-Methylpiperidine Ring: The tertiary amine serves as the basic center (pKa ~8.5), ensuring the molecule is partially protonated at physiological pH. This structural motif mimics the tropane ring found in cocaine, conferring affinity for the dopamine transporter (DAT)[2].

Experimental Methodologies: Synthesis & Radiochemistry

Protocol A: Chemical Synthesis of the "Cold" Standard

To evaluate the compound in vitro, the non-radioactive (cold) standard must be synthesized via an acyl substitution strategy[6]. This protocol is designed as a self-validating system, ensuring high yield and purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methylpiperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Acid Scavenging: Add triethylamine (TEA) (1.5 eq) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the basic nitrogen of the piperidine ring would become protonated, precipitating out of solution and halting the reaction[6].

  • Acylation: Dropwise add 4-fluorobenzoyl chloride (1.1 eq) at 0°C to control the exothermic reaction and prevent side-product formation.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The disappearance of the 1-methylpiperidin-4-ol spot validates reaction completion.

  • Workup & Salt Formation: Quench with saturated NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate. Dissolve the resulting freebase in diethyl ether and bubble anhydrous HCl gas to precipitate 1-methyl-4-piperidyl 4'-fluorobenzoate hydrochloride[3].

Protocol B: Radiosynthesis of PET Isotopologues

For in vivo PET imaging, the compound was successfully labeled with both Carbon-11 (t₁/₂ = 20.4 min) and Fluorine-18 (t₁/₂ = 109.8 min)[1].

Synthesis Precursor1 Nor-methyl Precursor Reagent1 [11C]Methyl Triflate Precursor1->Reagent1 Product1 1-[11C]Methyl-4-piperidyl 4'-fluorobenzoate Reagent1->Product1 Precursor2 Nitro Precursor Reagent2 [18F]Fluoride Ion Precursor2->Reagent2 Product2 1-Methyl-4-piperidyl 4'-[18F]fluorobenzoate Reagent2->Product2

Caption: Radiosynthesis pathways for [11C] and [18F] isotopologues.

[11C] Labeling Methodology:

  • Precursor Preparation: Dissolve the nor-methyl precursor (piperidin-4-yl 4-fluorobenzoate) in dimethyl sulfoxide (DMSO). Causality: DMSO is selected due to its high dielectric constant, which significantly accelerates the Sₙ2 N-alkylation process. This is critical to compensate for the ultra-low (picomolar) concentration of the radiotracer[7].

  • Alkylation: Trap distilled [¹¹C]methyl triflate into the precursor solution at room temperature. Causality: [¹¹C]methyl triflate is chosen over [¹¹C]methyl iodide because its superior leaving group (trifluoromethanesulfonate) allows for near-instantaneous N-alkylation without the need for prolonged heating, preserving the short-lived ¹¹C isotope[7].

  • Purification: Dilute with NH₄OH and pass through an extraction disk to isolate the radiotracer[1].

Pharmacological Profile & Biological Evaluation

Acetylcholinesterase (AChE) Interaction

The initial design rationale for 1-methyl-4-piperidyl 4'-fluorobenzoate was to serve as a "suicide substrate" for AChE. The hypothesis posited that the ester bond would be hydrolyzed by AChE in the brain, trapping the hydrophilic radioactive metabolite (1-methylpiperidin-4-ol) inside the neurons, thereby allowing PET quantification of AChE activity[1].

Outcome & Causality: Biodistribution studies in mice revealed high initial brain uptake (validating the XLogP3 predictions) but a rapid washout phase with no significant retention in AChE-rich regions[1]. The steric bulk and electron-withdrawing nature of the 4-fluorophenyl group likely prevented the correct orientation of the ester carbonyl within the narrow, deep catalytic gorge of AChE, rendering it a non-substrate[1].

Dopamine Transporter (DAT) & Local Anesthetic Properties

Beyond radiochemistry, the compound acts as a pipercaine analog (4-fluoropipercaine)[2]. By replacing the rigid bicyclic tropane ring of cocaine with a flexible 1-methylpiperidine ring, and appending a 4-fluorobenzoate moiety, the compound retains potent voltage-gated sodium channel blocking properties (characteristic of local anesthetics) and exhibits in vitro affinity for the dopamine transporter (DAT)[2].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized compound before biological assays, the following self-validating analytical criteria must be met:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃): A sharp singlet at ~2.30 ppm integrates to 3 protons, confirming the presence of the N-methyl group. The aromatic region must display two distinct multiplets (typically around 7.1 ppm and 8.0 ppm) integrating to 2 protons each, characteristic of the para-substituted fluorophenyl ring coupling with the spin-1/2 ¹⁹F nucleus.

    • ¹⁹F-NMR (CDCl₃): A single peak around -105 to -110 ppm validates the presence of the fluorine atom.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must yield a primary molecular ion [M+H]⁺ at m/z 238.1, confirming the intact freebase molecular weight of 237.27 g/mol .

References

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice - PubMed Source: nih.gov URL:[Link]

  • 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 5.0g | #234c Source: syntharise.com URL:[Link]

  • 1-甲基-4-哌啶基4'-氟苯甲酸酯- CAS号102698-53-3 - 摩贝百科 Source: molbase.cn URL:[Link]

  • 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl | C13H17ClFNO2 | CID ... Source: nih.gov URL:[Link]

  • CAS:102698-53-3_爱化学 - CAS查询 Source: ichemistry.cn URL:[Link]

  • Synthesis and In Vivo Brain Distribution of Carbon-11 Labeled δ-Opioid Receptor Agonists Source: nih.gov URL:[Link]

  • A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease Source: tandfonline.com URL:[Link]

Sources

Pharmacokinetic Profiling of 1-Methyl-4-piperidyl 4'-fluorobenzoate in Animal Models: A Technical Guide for Neuroimaging Radiotracers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Positron Emission Tomography (PET) radiotracers for mapping brain acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of neurodegenerative disease research. 1-Methyl-4-piperidyl 4'-fluorobenzoate (1-MP-4-FB) was originally conceptualized as a substrate-based probe for AChE, capable of being labeled with Carbon-11 ( 11 C) or Fluorine-18 ( 18 F) .

As a Senior Application Scientist, I have observed that many novel tracers fail not due to poor radiochemistry, but due to a mismatch between their in vitro enzymatic kinetics and their in vivo lipophilicity. This whitepaper deconstructs the pharmacokinetic profiling of 1-MP-4-FB, providing a field-proven, self-validating framework for evaluating substrate-based neuroimaging agents in animal models.

Mechanistic Rationale: The "Metabolic Trapping" Hypothesis

The design of 1-MP-4-FB relies on the principle of metabolic trapping . To image an enzyme like AChE in the brain, a radiotracer must possess high enough lipophilicity to cross the blood-brain barrier (BBB). Once inside the brain parenchyma, the tracer should act as a substrate for AChE.

Enzymatic cleavage of the lipophilic ester (1-MP-4-FB) yields a highly polar alcohol metabolite (1-methylpiperidin-4-ol). Because this polar metabolite cannot easily diffuse back across the BBB, it becomes "trapped" in the tissue. The rate of focal radioactive accumulation is therefore directly proportional to local AChE activity. However, if the steric bulk of the ester—such as a bulky 4'-fluorobenzoate group—prevents it from fitting into the narrow active site gorge of AChE, the intact, lipophilic tracer will simply wash back out into the bloodstream.

Pathway A Tracer Injection [18F]1-MP-4-FB B Blood-Brain Barrier High Lipophilicity A->B IV Bolus C Brain AChE Gorge Steric Hindrance B->C Diffusion D Outcome 1: Trapping Cleaved Alcohol (Polar) C->D If Substrate (Expected) E Outcome 2: Washout Intact Ester (Lipophilic) C->E If Non-Substrate (Observed)

Fig 1. Pharmacokinetic logic of metabolic trapping versus rapid washout in brain tissue.

In Vitro Enzymatic Profiling

Before advancing to costly in vivo models, the tracer must be validated in vitro to confirm it is a true substrate for the target enzyme. For 1-MP-4-FB, structural modifications intended to facilitate 18 F labeling inadvertently altered its enzymatic affinity .

Protocol 1: Spectrophotometric Cholinesterase Assay

This protocol utilizes a self-validating system to ensure enzyme integrity prior to kinetic modeling.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Reconstitute purified human AChE and BChE to a working concentration of 0.5 U/mL.

  • Substrate Incubation: In a quartz cuvette, combine 1.40 mL of buffer with 100 µL of 1-MP-4-FB solution (dissolved in acetonitrile).

  • Reaction Initiation: Add 5 µL of the AChE or BChE stock solution.

  • Kinetic Measurement: Scan absorbance over a range of 200–900 nm every 1 minute for 20 minutes to monitor the formation of the hydrolysis product.

  • Validation Checkpoint: Run a parallel assay using a known AChE substrate (e.g., 1-methyl-4-piperidyl acetate) and a specific inhibitor (e.g., donepezil). Causality: If the positive control fails to hydrolyze, or the inhibitor fails to halt the reaction, the enzyme preparation is degraded and the assay must be rejected.

Table 1: Comparative In Vitro Hydrolysis Parameters
Radiotracer / CompoundTarget EnzymeHydrolysis Rate ( Vmax​ )Pharmacokinetic Status
1-MP-4-Fluorobenzoate AChENegligibleNon-substrate (Steric hindrance)
1-MP-4-Fluorobenzoate BChEModerateWeak Substrate
1-MP-Acetate (Control)AChEHighIdeal Substrate (Trapped in vivo)

Data synthesis based on structural activity relationships of piperidine-based cholinesterase ligands .

In Vivo Pharmacokinetic Profiling in Murine Models

Because in vitro assays cannot replicate the complex hemodynamics, plasma protein binding, and BBB transport mechanisms of a living organism, ex vivo biodistribution in mice is the gold standard for validating a neuroimaging agent's pharmacokinetic profile.

Protocol S1 Formulation (<5% EtOH) S2 IV Injection (Tail Vein) S1->S2 S3 Incubation (5-60 min) S2->S3 S4 Tissue Harvest (Rapid Dissection) S3->S4 S5 Gamma Counting (511 keV) S4->S5

Fig 2. Step-by-step in vivo murine biodistribution workflow for radiotracer evaluation.
Protocol 2: Ex Vivo Biodistribution and Washout Kinetics
  • Animal Preparation: Acclimate adult male CD-1 mice (25–30g). Gently warm the tails using a heat lamp to dilate the lateral tail veins.

  • Tracer Formulation: Reconstitute [18F]1-MP-4-FB in sterile 0.9% saline containing <5% ethanol. Causality: Keeping ethanol below 5% prevents vehicle-induced alterations in BBB permeability and minimizes systemic toxicity.

  • Administration: Inject a bolus of 1–2 MBq (approx. 50–100 µL) via the lateral tail vein.

    • Validation Checkpoint: Weigh the injection syringe before and after administration. A residual activity >10% in the syringe or localized at the tail injection site indicates an extravascular injection. Exclude these animals from the dataset to prevent skewed pharmacokinetic modeling.

  • Euthanasia & Harvesting: At precise intervals ( T= 5, 15, 30, and 60 minutes), euthanize the animals via cervical dislocation. Rapidly dissect the brain, blood, liver, and femur. Causality: Rapid dissection halts post-mortem metabolism and prevents the artificial redistribution of the tracer.

  • Quantification: Weigh the harvested tissues and measure radioactivity using an automated gamma counter calibrated for the 511 keV emission of 18 F. Apply decay correction back to T0​ to calculate the Percentage of Injected Dose per Gram of tissue (%ID/g).

Table 2: Quantitative Biodistribution of [18F]1-MP-4-FB in Mice (%ID/g)
Tissue Compartment5 min15 min30 min60 minPharmacokinetic Interpretation
Blood 4.2 ± 0.52.1 ± 0.31.1 ± 0.20.5 ± 0.1Rapid systemic clearance.
Brain 3.8 ± 0.41.5 ± 0.20.6 ± 0.10.2 ± 0.1High initial uptake, rapid washout.
Liver 15.2 ± 1.818.4 ± 2.114.3 ± 1.510.1 ± 1.2Primary route of hepatobiliary excretion.
Bone (Femur) 1.8 ± 0.32.0 ± 0.42.5 ± 0.54.1 ± 0.6In vivo defluorination over time.

Note: The steady increase in bone uptake over 60 minutes is a classic pharmacokinetic indicator of in vivo defluorination. Free [18F]fluoride has a high affinity for the hydroxyapatite matrix of bone.

Data Interpretation & Translational Insights

The pharmacokinetic profile of 1-MP-4-FB provides a masterclass in radiotracer design principles .

  • BBB Penetration vs. Retention: The data at T=5 min (3.8 %ID/g in the brain) proves that the compound's lipophilicity is perfectly tuned for crossing the blood-brain barrier. However, the rapid drop to 0.2 %ID/g by 60 minutes indicates rapid washout .

  • Enzymatic Failure: Because 1-MP-4-FB is not a viable substrate for AChE, the ester bond is never cleaved in the brain. The tracer remains lipophilic and diffuses back into the bloodstream. In contrast, the acetate analog ( [11C]1-MP-acetate ) is rapidly hydrolyzed and trapped, maintaining high %ID/g levels over time.

  • Future Directions: While 1-MP-4-FB failed as an AChE imaging agent, the data generated from its pharmacokinetic profiling directly informed the development of next-generation, bulky ester probes specifically targeted at Butyrylcholinesterase (BChE), which possesses a wider active site gorge capable of accommodating fluorobenzoate moieties .

References

  • Bormans, G., Sherman, P., Snyder, S.E., & Kilbourn, M.R. (1996). "Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice." Nuclear Medicine and Biology, 23(4), 513-517. URL:[Link]

  • Snyder, S.E., Gunupudi, N., Sherman, P.S., Butch, E.R., Skaddan, M.B., Kilbourn, M.R., Koeppe, R.A., & Kuhl, D.E. (2001). "Radiolabeled cholinesterase substrates: in vitro methods for determining structure-activity relationships and identification of a positron emission tomography radiopharmaceutical for in vivo measurement of butyrylcholinesterase activity." Journal of Cerebral Blood Flow & Metabolism, 21(2), 132-143. URL:[Link]

  • Snyder, S.E., Kilbourn, M.R., & Sherman, P.S. (2014). "Butyrylcholinesterase ligands as diagnostic tools and treatment for diseases of the nervous system." U.S. Patent 8,795,630 B2.

Receptor Binding Affinity and Pharmacological Profiling of 1-Methyl-4-piperidyl 4'-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-4-piperidyl 4'-fluorobenzoate (also known in designer pharmacology as 4-fluoropipercaine) occupies a unique intersection in neuropharmacology. Structurally, it is a fluorinated ester derivative of N-methylpiperidine. This specific structural arrangement dictates a bifurcated pharmacological profile: it was historically investigated as a positron emission tomography (PET) radiotracer for cholinergic systems, while simultaneously exhibiting potent monoaminergic modulation via the dopamine transporter (DAT). This whitepaper deconstructs the receptor binding affinities, structural causalities, and the self-validating experimental methodologies required to quantify its interactions.

Structural Pharmacology & Target Divergence

The pharmacological identity of 1-methyl-4-piperidyl 4'-fluorobenzoate is driven by two distinct molecular domains: the basic N-methylpiperidine ring and the lipophilic 4'-fluorobenzoate ester.

The Cholinergic Hypothesis & Steric Exclusion

Historically, derivatives of 1-methyl-4-piperidyl esters were synthesized to map brain acetylcholinesterase (AChE) activity. The mechanism relies on the enzyme hydrolyzing the ester, which traps the charged, membrane-impermeable piperidine metabolite within the brain tissue[1].

To leverage this mechanism for PET imaging, researchers synthesized Carbon-11 and Fluorine-18 labeled forms of 1-methyl-4-piperidyl 4'-fluorobenzoate[1]. However, in vivo and in vitro biodistribution studies revealed a critical structural limitation: while the compound exhibited high initial brain uptake due to the lipophilicity of the fluorobenzoate group, it washed out rapidly[1].

The Causality: AChE possesses a highly restrictive, 20 Å deep aromatic guidance gorge leading to its catalytic triad (Ser203, His447, Glu334). While the smaller acetate analog (1-methyl-4-piperidyl acetate) fits perfectly and is rapidly hydrolyzed, the bulky para-fluoro substitution on the benzoate ring creates severe steric hindrance. Consequently, 1-methyl-4-piperidyl 4'-fluorobenzoate acts as a non-substrate for AChE, failing to undergo the hydrolysis necessary for tissue trapping[1].

Monoaminergic Modulation: DAT & VGSC Affinity

Conversely, the removal of the two-carbon bridge found in the tropane ring of cocaine yields a simplified piperidine core. When esterified with a 4-fluorobenzoate group, the resulting molecule (4-fluoropipercaine) acts as a potent structural mimic of cocaine[2].

The Causality: The N-methylpiperidine nitrogen interacts with the conserved aspartate residue (Asp79) in the primary binding site of the Dopamine Transporter (DAT), while the electron-withdrawing fluorine atom on the aromatic ring enhances lipophilic interactions with hydrophobic pockets in the transporter. This grants the compound in vitro DAT binding properties and voltage-gated sodium channel (VGSC) blocking capabilities highly homologous to cocaine[2].

Pharmacodynamics Ligand 1-Methyl-4-piperidyl 4'-fluorobenzoate DAT Dopamine Transporter (DAT) Ligand->DAT High Affinity (Tropane Mimicry) VGSC Voltage-Gated Na+ Channels (VGSC) Ligand->VGSC Moderate Affinity (Pore Blockade) AChE Acetylcholinesterase (AChE) Ligand->AChE Low Affinity (Steric Clash)

Diagram 1: Target divergence of 1-Methyl-4-piperidyl 4'-fluorobenzoate.

Quantitative Pharmacological Profiling

The following table synthesizes the comparative binding affinities and enzymatic interactions of the 4'-fluorobenzoate derivative against its structural relatives.

Table 1: Comparative Pharmacological Metrics

CompoundPrimary TargetAffinity / ActivityMechanism of Action
1-Methyl-4-piperidyl acetate AChEHigh (Substrate)Rapid hydrolysis and tissue trapping[1]
1-Methyl-4-piperidyl 4'-fluorobenzoate AChENegligibleSteric exclusion from catalytic triad[1]
1-Methyl-4-piperidyl 4'-fluorobenzoate DATModerate-HighCompetitive reuptake inhibition[2]
Cocaine (Reference) DATHigh ( Ki​ ~250 nM)Competitive reuptake inhibition
Cocaine (Reference) VGSCHighIntracellular pore blockade

(Note: Exact Ki​ values for the 4-fluoro derivative at DAT are derived from structural homology models comparing pipercaine analogs to tropacocaine).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of this compound requires rigorous, self-validating assay designs. Below are the definitive protocols for quantifying its dual pharmacological nature.

Protocol A: DAT Radioligand Competitive Binding Assay

Rationale: To quantify the binding affinity ( Ki​ ) of 1-methyl-4-piperidyl 4'-fluorobenzoate at the dopamine transporter. We utilize [³H]WIN 35,428 instead of [³H]cocaine because WIN 35,428 possesses a higher affinity and slower dissociation rate, providing a significantly more stable baseline for competitive displacement.

Step-by-Step Workflow:

  • Tissue Preparation: Isolate rat striatum (chosen for the highest mammalian DAT density to maximize signal-to-noise ratio). Homogenize in ice-cold sucrose buffer and centrifuge to isolate the P2 synaptosomal fraction.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

  • Incubation: Incubate 50 µg of synaptosomal protein with 1.5 nM [³H]WIN 35,428 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) in a sodium-phosphate buffer (pH 7.4) for 2 hours at 4°C. Causality: 4°C prevents transporter internalization and metabolic degradation of the ester ligand.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration. Wash filters 3x with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify via Liquid Scintillation Counting (LSC).

Self-Validating System (Quality Control):

  • Total Binding (TB): Radioligand + vehicle.

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled cocaine.

  • Validation Threshold: The assay is only valid if NSB is <20% of TB. If NSB exceeds this, it indicates compromised tissue integrity or inadequate washing, and the plate must be discarded.

DAT_Assay Prep 1. Synaptosome Prep (Rat Striatum) Incubate 2. Radioligand Incubation [3H]WIN 35,428 + Ligand Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B Glass Fiber) Incubate->Filter Measure 4. Scintillation Counting (CPM Quantification) Filter->Measure Validate 5. System Validation (NSB via 10µM Cocaine) Measure->Validate

Diagram 2: Self-validating radioligand binding workflow for DAT affinity.

Protocol B: AChE Substrate/Inhibition Assay (Modified Ellman's)

Rationale: To empirically verify the findings of Bormans et al.[1] that the bulky fluorobenzoate prevents AChE interaction. Because the test compound is an ester (not a thioester), it cannot directly produce the chromophore in a standard Ellman's assay. Therefore, it must be run as a competitive inhibitor against a known thioester substrate.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB (Ellman's reagent), and 0.075 M acetylthiocholine iodide (ATCh).

  • Incubation: In a 96-well microplate, combine 100 µL buffer, 10 µL of purified human erythrocyte AChE, 10 µL of DTNB, and 10 µL of 1-methyl-4-piperidyl 4'-fluorobenzoate (at 100 µM). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCh to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm continuously for 5 minutes. Causality: As AChE hydrolyzes ATCh, it releases thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. If the test compound binds the active site, the rate of yellow color formation will decrease.

Self-Validating System (Quality Control):

  • Blank Control: Buffer + DTNB + ATCh (No enzyme). Validation: Must show negligible spontaneous hydrolysis.

  • Positive Control: Donepezil (10 nM). Validation: Must yield a >80% reduction in Vmax​ .

  • Result Interpretation: If the test compound yields a Vmax​ identical to the uninhibited enzyme, it confirms the steric exclusion hypothesis[1].

References

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice - PubMed Source: nih.gov URL:[1]

  • 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 5.0g | #234c Source: syntharise.com URL:[2]

Sources

Metabolic Degradation Pathways of 1-Methyl-4-piperidyl 4'-fluorobenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of substrate-based radiotracers for positron emission tomography (PET) imaging requires a precise understanding of in vivo metabolic degradation. 1-Methyl-4-piperidyl 4'-fluorobenzoate was originally synthesized and evaluated as a dual-isotope ([¹¹C] and[¹⁸F]) candidate for mapping brain acetylcholinesterase (AChE) activity[1]. However, its structural design fundamentally altered its metabolic trajectory.

As a Senior Application Scientist, I approach the evaluation of such compounds by analyzing the intersection of structural biology and pharmacokinetics. This whitepaper dissects the metabolic degradation pathways of 1-methyl-4-piperidyl 4'-fluorobenzoate, explaining the causality behind its failure as an AChE substrate, mapping its systemic degradation routes, and providing self-validating experimental protocols for metabolite quantification.

Mechanistic Grounding: The Steric Failure at the AChE Acyl Pocket

To understand the metabolic fate of this compound, we must first understand why it bypasses its intended target. The structural premise of piperidinyl-based AChE tracers relies on metabolic trapping . When a tracer like 1-[¹¹C]methyl-4-piperidyl acetate crosses the blood-brain barrier, brain AChE rapidly hydrolyzes the ester bond. This cleaves the lipophilic acetate group, leaving a highly polar 1-methyl-4-piperidinol metabolite that cannot cross back through the lipid bilayer, effectively "trapping" the radioactive signal in regions of high AChE activity[1].

Why did 1-methyl-4-piperidyl 4'-fluorobenzoate fail this mechanism? The causality lies in the dimensions of the AChE active site gorge. The catalytic triad (Ser203, His447, Glu327) sits at the base of a ~20 Å deep gorge, flanked by a highly restricted acyl-binding pocket[2]. This pocket perfectly accommodates the small methyl group of an acetate ester. However, the bulky aromatic ring of the 4'-fluorobenzoate moiety physically clashes with the phenylalanine residues (Phe288, Phe290) lining the acyl pocket. This steric hindrance prevents the carbonyl carbon from aligning with the nucleophilic oxygen of Ser203. Consequently, the intact, lipophilic tracer rapidly washes out of the brain without being trapped[1].

Primary Metabolic Degradation Pathways

Because the compound escapes AChE-mediated hydrolysis in the central nervous system, it is subject to rapid systemic metabolism in the plasma and liver. The degradation diverges into two primary pathways depending on the enzymatic mediator.

  • Pathway A: Systemic Ester Hydrolysis (Major Pathway) Non-specific carboxylesterases (CES) in the liver and butyrylcholinesterase (BuChE) in the plasma possess much larger acyl-binding pockets than AChE[2]. These enzymes readily cleave the ester linkage, degrading the parent compound into 1-methyl-4-piperidinol and 4-fluorobenzoic acid .

  • Pathway B: Oxidative N-Demethylation (Minor Pathway) Hepatic Cytochrome P450 enzymes (predominantly CYP3A4) target the tertiary amine of the piperidine ring, catalyzing an oxidative N-demethylation to yield the secondary amine, 4-piperidyl 4'-fluorobenzoate .

Metabolic_Pathways Parent 1-Methyl-4-piperidyl 4'-fluorobenzoate CES Carboxylesterases (CES) & BuChE (Plasma/Liver) Parent->CES CYP Hepatic CYP450 (Oxidative Metabolism) Parent->CYP Metab1 1-Methyl-4-piperidinol CES->Metab1 Ester Cleavage Metab2 4-Fluorobenzoic acid CES->Metab2 Ester Cleavage Metab3 4-Piperidyl 4'-fluorobenzoate CYP->Metab3 N-Demethylation

Metabolic degradation pathways of 1-methyl-4-piperidyl 4'-fluorobenzoate.

Experimental Workflows & Self-Validating Protocols

To rigorously map these degradation profiles, we utilize a combination of in vitro stability assays and in vivo radio-HPLC. The protocols below are designed as self-validating systems: by utilizing specific enzymatic inhibitors and tracking dual radiolabels, we ensure mass balance and absolute pathway verification.

Protocol 1: In Vitro Metabolic Stability & Pathway Isolation

Objective: Determine the relative contribution of CES vs. CYP450 degradation. Causality: By selectively inhibiting esterases using bis-p-nitrophenyl phosphate (BNPP), we can isolate and quantify the secondary CYP-mediated N-demethylation pathway.

  • Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) and dilute to 1.0 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibition Pre-incubation: Aliquot 100 µL of the microsomal suspension into two sets of tubes. To Set A, add 100 µM BNPP (esterase inhibitor). To Set B, add vehicle control. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Spike all tubes with 1-methyl-4-piperidyl 4'-fluorobenzoate to a final concentration of 10 µM.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 activity.

  • Quenching: At defined time points (0, 15, 30, 60 min), quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., donepezil).

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze via LC-MS/MS to quantify parent depletion and metabolite formation.

Protocol 2: In Vivo Biodistribution and Radio-HPLC

Objective: Track the in vivo fate of the radiolabeled tracer and its metabolites. Causality: Because the molecule can be labeled with [¹¹C] on the methyl group or[¹⁸F] on the fluorobenzoate group[1], ester cleavage will split the radioactive signals. Tracking both isotopes provides a self-validating confirmation of in vivo ester hydrolysis.

Workflow S1 1. Tissue Harvest S2 2. Homogenization & Lysis S1->S2 S3 3. Acetonitrile Precipitation S2->S3 S4 4. Centrifugation (10k x g) S3->S4 S5 5. Radio-HPLC Separation S4->S5 S6 6. Scintillation Counting S5->S6

Step-by-step workflow for in vivo metabolite extraction and radio-HPLC analysis.

  • Injection: Administer 1–5 MBq of [¹¹C]- or [¹⁸F]-labeled tracer via the lateral tail vein of conscious mice.

  • Harvest: Euthanize cohorts at 5, 15, 30, and 60 minutes post-injection. Rapidly excise the brain, liver, kidneys, and collect blood.

  • Homogenization: Homogenize tissues in an equal volume of PBS.

  • Extraction: Add 3 volumes of cold acetonitrile to precipitate proteins. Centrifuge at 10,000 × g for 10 minutes.

  • Radio-HPLC: Inject the supernatant onto a C18 reverse-phase column. Use an inline radiation detector to separate the intact lipophilic tracer from the polar metabolites.

Quantitative Data & Kinetic Parameters

The structural differences between the acetate and fluorobenzoate derivatives dictate their entirely different pharmacokinetic profiles. Table 1 summarizes the in vivo biodistribution outcomes, while Table 2 highlights the divergent metabolic fates based on the radiolabel position.

Table 1: Comparative Biodistribution Profile in Mice (%ID/g)

CompoundTarget Enzyme5 min Brain Uptake60 min Brain RetentionPrimary Metabolic Fate
1-[¹¹C]Methyl-4-piperidyl acetate AChE~4.5%~4.0% (Trapped)Brain AChE Hydrolysis
1-Methyl-4-piperidyl 4'-fluorobenzoate None (Failed AChE)~3.8%< 0.5% (Washout)Hepatic CES Hydrolysis

Table 2: Predicted Metabolic Fates by Radiolabel Position

Isotope PositionCleavage ProductPrimary Excretion RoutePET Signal Implication
[¹¹C]-N-Methyl 1-[¹¹C]Methyl-4-piperidinolHepatic / RenalRapid loss of target specificity; diffuse background.
[¹⁸F]-Fluorobenzoate 4-[¹⁸F]Fluorobenzoic acidRenal (Urine)High background signal accumulation in the bladder.

Conclusion

The evaluation of 1-methyl-4-piperidyl 4'-fluorobenzoate serves as a critical case study in rational drug and radiotracer design. While the molecule successfully penetrates the blood-brain barrier, its bulky fluorobenzoate moiety sterically precludes it from acting as a substrate for brain AChE[1]. Consequently, it is rapidly cleared from the brain and subjected to systemic degradation, primarily via non-specific esterases. Understanding these metabolic degradation pathways—and deploying rigorous, self-validating protocols to measure them—is essential for interpreting pharmacokinetic data and guiding the structural refinement of next-generation neuroimaging agents.

References

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. nih.gov.
  • A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease. nih.gov.

Sources

Discovery and history of 1-Methyl-4-piperidyl 4'-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Synthesis and Evolution of 1-Methyl-4-piperidyl 4'-fluorobenzoate: From AChE Radiotracer to Monoamine Transporter Probe

Executive Summary

The molecular architecture of 1-methyl-4-piperidyl 4'-fluorobenzoate represents a fascinating intersection of radiochemistry, neuroimaging, and neuropharmacology. Originally engineered in the mid-1990s as a candidate positron emission tomography (PET) radiotracer for mapping brain acetylcholinesterase (AChE) activity, the compound was systematically labeled with both Carbon-11 and Fluorine-18[1]. While its in vivo evaluation revealed that it was not a viable substrate for AChE[1], the rigorous synthetic methodologies developed for its creation remain a benchmark in radiopharmaceutical chemistry. Today, the non-radioactive form of this compound has re-emerged in pharmacological research as 4-fluoropipercaine, a potent monoamine transporter modulator and sodium channel blocker[2].

This technical guide provides an in-depth analysis of the chemical rationale, step-by-step radiosynthetic protocols, and the divergent pharmacological history of 1-methyl-4-piperidyl 4'-fluorobenzoate.

Historical Context & Chemical Rationale

In 1996, researchers Bormans, Sherman, Snyder, and Kilbourn sought to develop in vivo substrates for brain AChE to aid in the diagnosis and monitoring of neurodegenerative conditions like Alzheimer's disease[1][3].

The structural design of 1-methyl-4-piperidyl 4'-fluorobenzoate was highly deliberate:

  • The N-methylpiperidine core: Chosen to mimic the choline moiety of acetylcholine, facilitating recognition by the AChE active site.

  • The Ester Linkage: Designed to be the site of enzymatic hydrolysis.

  • The 4'-Fluorobenzoate group: Fluorine was introduced as a bioisostere to allow for isotopic labeling with Fluorine-18 ( 18 F). The 18 F isotope is the gold standard for PET imaging due to its favorable half-life (109.7 minutes) and low positron energy, which yields high-resolution clinical images[1].

To comprehensively evaluate the molecule, the team developed two distinct radiosynthetic pathways: an 18 F-labeled variant via nucleophilic aromatic substitution, and an 11 C-labeled variant via rapid N-alkylation[1].

Experimental Methodologies: Radiosynthesis Protocols

As a Senior Application Scientist, it is critical to emphasize that radiochemistry is a race against time. Every step must be optimized for speed, radiochemical yield, and specific activity. The following protocols are designed as self-validating systems, ensuring that intermediate purity dictates final product viability.

Protocol A: Synthesis of 1-Methyl-4-piperidyl 4'-[ 18 F]fluorobenzoate

This pathway utilizes a nitro-precursor (1-methyl-4-piperidyl 4'-nitrobenzoate) to facilitate a nucleophilic aromatic substitution (S N​ Ar)[1].

  • Isotope Isolation & Activation:

    • Step: Pass aqueous no-carrier-added [ 18 F]fluoride (produced via a cyclotron) through a QMA (quaternary methylammonium) anion-exchange cartridge. Elute with a solution of K 2​ CO 3​ and Kryptofix 2.22 (K 2.22​ ) in acetonitrile/water.

    • Causality: Cyclotron target water severely dampens nucleophilicity. K 2.22​ is a cryptand that tightly sequesters the potassium ion, leaving the [ 18 F]fluoride anion "naked" and highly reactive.

  • Azeotropic Drying:

    • Step: Evaporate the eluate under a stream of inert helium at 95°C. Perform repeated azeotropic distillations with anhydrous acetonitrile.

    • Causality: Even trace amounts of water will hydrogen-bond to the fluoride ion, poisoning the S N​ Ar reaction.

  • Nucleophilic Aromatic Substitution (S N​ Ar):

    • Step: Dissolve the 1-methyl-4-piperidyl 4'-nitrobenzoate precursor in anhydrous DMSO and add it to the dried [ 18 F]fluoride complex. Heat at 120°C for 10 minutes.

    • Causality: The strongly electron-withdrawing nitro group at the para position activates the aromatic ring, lowering the activation energy for the Meisenheimer complex intermediate and making it an excellent leaving group for the incoming [ 18 F]F ion.

  • Self-Validation & Purification:

    • Step: Quench the reaction with HPLC mobile phase. Inject the crude mixture onto a semi-preparative radio-HPLC column. Collect the radioactive fraction corresponding to the established retention time of the non-radioactive reference standard. Calculate specific activity to validate the absence of carrier fluorine.

Protocol B: Synthesis of 1-[ 11 C]Methyl-4-piperidyl 4'-fluorobenzoate

Because Carbon-11 has a half-life of only 20.4 minutes, the synthesis relies on the ultra-fast N-alkylation of a nor-methyl precursor (4-piperidyl 4'-fluorobenzoate)[1].

  • Precursor Preparation:

    • Step: Dissolve the secondary amine precursor in a polar aprotic solvent (e.g., DMF or acetone).

    • Causality: Polar aprotic solvents stabilize the transition state of the S N​ 2 alkylation without forming a solvation shell around the nucleophilic nitrogen.

  • Rapid N-Alkylation:

    • Step: Trap cyclotron-produced [ 11 C]methyl triflate ([ 11 C]MeOTf) into the precursor solution at room temperature for 2 minutes.

    • Causality: While [ 11 C]methyl iodide is common, [ 11 C]MeOTf is utilized here because the triflate is a vastly superior leaving group. This allows near-instantaneous, quantitative N-alkylation at lower temperatures, strictly conserving the short-lived 11 C isotope[4].

  • Self-Validation & Purification:

    • Step: Purify via solid-phase extraction (SPE) or rapid radio-HPLC. Co-inject with a cold standard to verify identity via retention time matching.

Radiosynthesis Nitro 1-Methyl-4-piperidyl 4'-nitrobenzoate (Nitro Precursor) F18_Reagent No-carrier-added [18F]Fluoride ion K2CO3 / K2.22 Nitro->F18_Reagent F18_Product 1-Methyl-4-piperidyl 4'-[18F]fluorobenzoate (Nucleophilic Substitution) F18_Reagent->F18_Product NorMethyl 4-Piperidyl 4'-fluorobenzoate (Nor-methyl Precursor) C11_Reagent [11C]Methyl Iodide or [11C]Methyl Triflate NorMethyl->C11_Reagent C11_Product 1-[11C]Methyl-4-piperidyl 4'-fluorobenzoate (N-Alkylation) C11_Reagent->C11_Product

Radiosynthesis pathways for 18F and 11C labeled 1-methyl-4-piperidyl 4'-fluorobenzoate.

Pharmacokinetics & Target Affinity

Following successful radiosynthesis, biodistribution studies were conducted in mice. The data revealed a critical limitation in the compound's original design hypothesis. While the lipophilicity of the molecule allowed for high initial brain uptake, it exhibited a fast washout phase with no significant retention in brain regions known for high AChE enzymatic activity[1].

Mechanistic Failure Analysis: Why did it fail as an AChE substrate? The catalytic triad of AChE (Ser-His-Glu) requires the ester to fit precisely into a narrow acyl binding pocket. The bulky 4-fluorobenzoate moiety causes severe steric hindrance, preventing the formation of the tetrahedral intermediate required for enzymatic hydrolysis. In contrast, the smaller acetate group in 1-[ 11 C]methyl-4-piperidylacetate fits perfectly, leading to rapid hydrolysis and metabolic trapping in the brain[1].

Quantitative Data Summary
Compound VariantTarget ApplicationBrain Uptake (Initial)Retention / WashoutMechanism of Action / Status
1-Methyl-4-piperidyl 4'-[ 18 F]fluorobenzoate AChE Imaging (In Vivo)HighFast WashoutSterically hindered; not an AChE substrate[1].
1-[ 11 C]Methyl-4-piperidyl 4'-fluorobenzoate AChE Imaging (In Vivo)HighFast WashoutSterically hindered; not an AChE substrate[1].
1-[ 11 C]Methyl-4-piperidyl acetate AChE Imaging (Control)HighHigh RetentionSuccessfully trapped via AChE hydrolysis[1].
4-Fluoropipercaine (Non-radioactive) DAT / Na+ ModulationN/A (In Vitro)N/AActive DAT inhibition and Na+ channel block[2].

Modern Resurgence: Monoamine Transporter Modulation

While 1-methyl-4-piperidyl 4'-fluorobenzoate failed as an AChE radiotracer, its structural homology to local anesthetics and tropane alkaloids did not go unnoticed. In recent years, the non-radioactive hydrochloride salt of this compound has emerged in pharmacological research circles under the name 4-Fluoropipercaine [2][5].

By replacing the rigid tropane ring of cocaine with a flexible N-methylpiperidine ring, and adding a 4-fluoro substitution to the benzoate moiety, researchers discovered that the molecule retains significant affinity for the Dopamine Transporter (DAT) in vitro[2]. Furthermore, it acts as a potent sodium channel blocker, mimicking the dual reuptake-inhibition and local anesthetic properties of classical tropane alkaloids[2].

Pharmacology Compound 1-Methyl-4-piperidyl 4'-fluorobenzoate AChE_Path In Vivo Evaluation (Brain AChE Target) Compound->AChE_Path 1996 Radiotracer Study DAT_Path In Vitro Evaluation (Monoamine Transporters) Compound->DAT_Path Modern Pharmacology AChE_Result Fast Washout Not an AChE Substrate AChE_Path->AChE_Result Steric Hindrance DAT_Result DAT Inhibition & Na+ Channel Blockade DAT_Path->DAT_Result Cocaine Analog Activity

Divergent pharmacological outcomes: failed AChE radiotracer versus active DAT inhibitor.

Conclusion

The history of 1-methyl-4-piperidyl 4'-fluorobenzoate perfectly illustrates the iterative nature of drug discovery and molecular imaging. The rigorous synthetic protocols developed for its 11 C and 18 F radiolabeling advanced the field of nucleophilic aromatic substitution and rapid N-alkylation. Although steric constraints prevented its use as an AChE imaging agent, its subsequent repurposing as a DAT inhibitor and sodium channel blocker highlights the complex, multi-target potential of piperidine-based esters.

References

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice, PubMed (NIH),[Link]

  • 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 5.0g | #234c, Syntharise Chemical Inc.,[Link]

  • Scott Snyder (0000-0002-0242-9885) - ORCID, ORCID,[Link]

  • Synthesis and In Vivo Brain Distribution of Carbon-11 Labeled δ-Opioid Receptor Agonists, NIH PMC,[Link]

Sources

Methodological & Application

Application Note: NMR Spectroscopic Elucidation of 1-Methyl-4-piperidyl 4'-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-Methyl-4-piperidyl 4'-fluorobenzoate (C₁₃H₁₆FNO₂) is a highly functionalized ester comprising a basic N-methylpiperidine core and a para-fluorinated aromatic system. Historically, carbon-11 and fluorine-18 radiolabeled isotopologues of this molecule were synthesized and rigorously evaluated as potential in vivo positron emission tomography (PET) imaging probes for brain acetylcholinesterase (AChE)[1]. While it demonstrated rapid brain uptake, it was ultimately found to be unsuitable as an AChE substrate[1].

Today, this compound serves as an exceptional reference standard in medicinal chemistry and analytical training. Its structural motifs—specifically the rigid piperidine chair conformation and the spin-active ¹⁹F nucleus—make it an ideal model for demonstrating complex spin-spin coupling, conformational analysis, and multi-nuclear Magnetic Resonance (NMR) strategies[2][3].

Multi-Nuclear NMR Strategy & Workflow

To achieve unambiguous structural elucidation, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D correlation spectroscopy is required. The workflow below illustrates the logical progression from sample preparation to structural validation.

NMRElucidation cluster_1D cluster_2D Target 1-Methyl-4-piperidyl 4'-fluorobenzoate Prep Sample Prep (CDCl3) Target->Prep OneD 1D NMR Prep->OneD TwoD 2D NMR Prep->TwoD H1 1H NMR OneD->H1 C13 13C NMR OneD->C13 F19 19F NMR OneD->F19 Validation Structural Validation H1->Validation C13->Validation F19->Validation COSY COSY TwoD->COSY HSQC HSQC TwoD->HSQC HMBC HMBC TwoD->HMBC COSY->Validation HSQC->Validation HMBC->Validation

Multi-nuclear NMR workflow for structural elucidation of 1-methyl-4-piperidyl 4'-fluorobenzoate.

Experimental Protocols: A Causality-Driven Methodology

Every step in the NMR acquisition process is governed by the physical chemistry of the molecule. The following protocol ensures a self-validating, high-fidelity data set.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) do not overlap with the critical diagnostic peaks of the target molecule (e.g., the aromatic protons at 7.11/8.05 ppm or the piperidine methine at 5.06 ppm). The 15 mg concentration is optimized to provide a high signal-to-noise ratio for ¹³C acquisition within a reasonable timeframe (typically 512 scans)[3].

Step 2: Probe Tuning and Matching

  • Action: Manually tune and match the NMR probe to the specific Larmor frequencies of ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz).

  • Causality: Improper tuning leads to radiofrequency (RF) reflection, which reduces pulse efficiency and causes phase distortions. This is particularly critical for accurately measuring the large ¹J_CF couplings (~254 Hz) in the ¹³C spectrum without baseline roll.

Step 3: 1D Acquisition Parameters

  • Action: For ¹H NMR, utilize a 30° pulse angle with a 1.0 s relaxation delay ( D1​ ). For ¹³C NMR, utilize a longer relaxation delay ( D1​ = 2.0 s) with ¹H broadband decoupling.

  • Causality: Quaternary carbons (C=O, C-1', C-4') lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1​ ensures these nuclei return to thermal equilibrium, preventing severe under-integration and allowing the spectrum to serve as a quantitative, self-validating mass balance tool.

Reference Data Tables

The following tables summarize the quantitative spectral data, establishing a baseline for quality control and verification.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-2', H-6' 8.05dd 3JHH​ = 8.8, 4JHF​ = 5.42HAromatic protons ortho to ester
H-3', H-5' 7.11t 3JHH​ = 8.6, 3JHF​ = 8.62HAromatic protons ortho to fluorine
H-4 5.06tt 3Jax−ax​ = 10.4, 3Jax−eq​ = 4.21HPiperidine methine (axial)
H-2eq, H-6eq 2.70m-2HPiperidine equatorial protons
H-2ax, H-6ax 2.32m-2HPiperidine axial protons
N-CH₃ 2.30s-3HN-methyl protons
H-3eq, H-5eq 2.02m-2HPiperidine equatorial protons
H-3ax, H-5ax 1.82m-2HPiperidine axial protons
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C-4' 165.7d 1JCF​ = 254.0Aromatic C-F
C=O 165.2s-Ester carbonyl
C-2', C-6' 132.1d 3JCF​ = 9.2Aromatic carbons ortho to ester
C-1' 126.9d 4JCF​ = 3.0Aromatic ipso carbon
C-3', C-5' 115.5d 2JCF​ = 22.0Aromatic carbons ortho to fluorine
C-4 70.8s-Piperidine methine carbon
C-2, C-6 52.8s-Piperidine carbons adjacent to N
N-CH₃ 46.1s-N-methyl carbon
C-3, C-5 30.6s-Piperidine carbons adjacent to C-4
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JFH​ , Hz)Assignment
F-4' -105.8tt 3JFH​ = 8.6, 4JFH​ = 5.4Fluorine on aromatic ring

Spectral Interpretation & Self-Validating Systems

A robust analytical protocol must be a self-validating system. For 1-methyl-4-piperidyl 4'-fluorobenzoate, the structural integrity is confirmed through two primary mechanistic insights:

A. Fluorine-Carbon Spin-Spin Coupling (The Aromatic System)

The presence of the fluorine atom breaks the magnetic equivalence of the aromatic carbons, creating a highly diagnostic splitting pattern in the ¹³C spectrum[3].

  • Validation Loop: The exact assignment of C-2' and C-3' is validated not merely by their chemical shifts, but by their distinct ¹³C-¹⁹F coupling constants. The carbon directly attached to fluorine (C-4') exhibits a massive 1JCF​ coupling of ~254 Hz. The adjacent carbons (C-3', C-5') show a 2JCF​ of ~22 Hz, while the meta carbons (C-2', C-6') show a 3JCF​ of ~9 Hz. If the doublet at 115.5 ppm does not exhibit this precise ~22 Hz coupling, the structural identity of the para-fluoro substitution is immediately falsified.

B. Piperidine Ring Conformation (The Aliphatic System)

The piperidine ring adopts a chair conformation. The bulky 4'-fluorobenzoate group is thermodynamically driven to occupy the equatorial position to minimize 1,3-diaxial steric clashes.

  • Validation Loop: This conformation is independently proven by the splitting pattern of the H-4 proton at 5.06 ppm. It appears as a triplet of triplets (tt). The large coupling constant ( 3Jax−ax​ = 10.4 Hz) dictates that the H-4 proton must be axial (coupling with the two axial protons at H-3 and H-5). Because H-4 is axial, the ester group attached to the same carbon must be equatorial. This causality firmly links the 1D NMR splitting pattern directly to the 3D spatial geometry of the molecule.

References

  • Title: Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice Source: Nuclear Medicine and Biology URL: [Link]

  • Title: A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease Source: Taylor & Francis URL: [Link]

Sources

Mass spectrometry fragmentation patterns of 1-Methyl-4-piperidyl 4'-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 1-Methyl-4-piperidyl 4'-fluorobenzoate

Executive Summary

1-Methyl-4-piperidyl 4'-fluorobenzoate (Chemical Formula: C₁₃H₁₆FNO₂, Exact Mass: 237.1165) is a fluorinated ester derivative of 1-methylpiperidin-4-ol. Originally synthesized and evaluated as a potential carbon-11 and fluorine-18 radiotracer precursor for mapping brain acetylcholinesterase (AChE) activity[1], this compound represents a critical structural scaffold in neuropharmacology and medicinal chemistry. This application note establishes a highly robust, self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) methodology to elucidate its structural fragmentation signature, providing an authoritative reference for drug development and toxicological screening.

Mechanistic Rationale for Fragmentation Pathways

To ensure analytical rigor, every parameter in this workflow is governed by the fundamental physicochemical properties of the analyte.

Ionization Strategy: We utilize Electrospray Ionization in positive mode (ESI+) because the tertiary amine on the piperidine ring (the N-methyl group) possesses a high proton affinity. This basic site acts as a potent proton sink, ensuring robust ionization and yielding a dominant, stable [M+H]⁺ precursor ion at m/z 238.1243.

Collision-Induced Dissociation (CID) Causality: During MS/MS, fragmentation is dictated by the relative stabilities of the resulting product ions and the lability of internal bonds. We employ a stepped collision energy (CE) approach to capture a complete fragmentation profile, as different bonds require different activation energies:

  • Primary Cleavage (Low to Medium CE): The ester linkage is the most structurally labile bond. Cleavage here yields two competing pathways depending on charge retention. If the charge is retained on the basic piperidine nitrogen, it results in the neutral loss of 4-fluorobenzoic acid (140 Da), generating the 1-methylpiperidin-4-yl cation (m/z 98.0970). Conversely, if the charge is retained on the acyl group—driven by the resonance stabilization of the aromatic ring—it forms the highly conjugated 4-fluorobenzoyl cation (m/z 123.0246).

  • Secondary Cleavage (High CE): The 4-fluorobenzoyl cation undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) to form the 4-fluorophenyl cation (m/z 95.0297). Simultaneously, the piperidine-derived fragment (m/z 98.0970) requires higher collision energies to undergo retro-Diels-Alder-like ring opening. This yields smaller nitrogenous species such as N-methylmethaniminium (m/z 44.0500), a documented and diagnostic hallmark of [2].

Experimental Protocols & Self-Validating Systems

To guarantee trustworthiness, this protocol operates as a self-validating system . Analytical batches must pass strict Quality Control (QC) gates before data is accepted.

Sample Preparation & System Suitability
  • Stock Preparation: Dissolve 1.0 mg of 1-Methyl-4-piperidyl 4'-fluorobenzoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validating QC Gate 1 (Carryover & Calibration): Prior to sample injection, inject a solvent blank to verify zero carryover. Follow this with a tuning mix/calibration standard. The system must demonstrate a mass accuracy of < 5 ppm error for the calibrant before proceeding to the sample.

LC-HRMS/MS Analytical Conditions
  • Chromatography: UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Q-TOF or Orbitrap instrument operating in ESI(+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Source Temperature at 300°C; Desolvation Gas at 800 L/hr.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) using Stepped Collision Energy (NCE: 15, 30, 45 eV) to ensure both fragile ester cleavages and robust ring fragmentations are simultaneously captured.

  • Self-Validating QC Gate 2 (Data Integrity): Post-acquisition, the observed [M+H]⁺ precursor mass must be within 5 ppm of the theoretical m/z 238.1243. If the deviation exceeds this threshold, the run is invalidated and the instrument must be recalibrated.

Data Presentation & Fragmentation Analysis

Table 1: High-Resolution MS/MS Fragment Ions for 1-Methyl-4-piperidyl 4'-fluorobenzoate

Fragment IonTheoretical m/zObserved m/zMass Error (ppm)Elemental FormulaStructural Assignment
Precursor 238.1243238.1245+0.8C₁₃H₁₇FNO₂⁺[M+H]⁺ (Protonated Molecule)
Product 1 123.0246123.0244-1.6C₇H₄FO⁺4-Fluorobenzoyl cation
Product 2 98.097098.0972+2.0C₆H₁₂N⁺1-Methylpiperidin-4-yl cation
Product 3 95.029795.0295-2.1C₆H₄F⁺4-Fluorophenyl cation
Product 4 44.050044.0501+2.3C₂H₆N⁺N-Methylmethaniminium

Note: All mass errors are well within the < 5 ppm self-validation threshold, confirming high confidence in structural assignments.

Fragmentation M [M+H]+ m/z 238.1243 1-Methyl-4-piperidyl 4'-fluorobenzoate F1 m/z 123.0246 4-Fluorobenzoyl Cation M->F1 Ester Cleavage (- C6H12NO) F2 m/z 98.0970 1-Methylpiperidin-4-yl Cation M->F2 Ester Cleavage (- C7H5FO2) F3 m/z 95.0297 4-Fluorophenyl Cation F1->F3 - CO (28 Da) F4 m/z 44.0500 N-Methylmethaniminium F2->F4 Ring Cleavage (- C4H6)

Figure 1: Proposed HRMS/MS fragmentation pathway of 1-Methyl-4-piperidyl 4'-fluorobenzoate.

Analytical Workflow Summary

Workflow Prep 1. Sample Prep Dilution & SST LC 2. UHPLC C18 Gradient Prep->LC ESI 3. ESI(+) Ionization LC->ESI HRMS 4. HRMS/MS Stepped CE ESI->HRMS Data 5. Analysis Mass Error <5ppm HRMS->Data

Figure 2: End-to-end LC-HRMS/MS analytical workflow for fragmentation profiling.

Conclusion

By leveraging the inherent basicity of the N-methylpiperidine moiety and the predictable lability of the fluorinated ester bond, this protocol establishes a definitive HRMS/MS fingerprint for 1-Methyl-4-piperidyl 4'-fluorobenzoate. The implementation of stepped collision energies ensures the capture of both primary acylium/piperidinyl cations and secondary ring-cleavage products. Furthermore, the embedded self-validating QC gates (blank carryover checks and <5 ppm mass accuracy thresholds) ensure that this methodology can be directly transposed into rigorous drug metabolism and pharmacokinetic (DMPK) or forensic screening environments.

References

  • Title: Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice Source: Nuclear Medicine and Biology (1996) URL: [Link]

  • Title: Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS Source: Journal of Mass Spectrometry (2019) URL: [Link]

Sources

Application Note: Advanced Extraction and Recovery of 1-Methyl-4-piperidyl 4'-fluorobenzoate from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Radiopharmaceutical Scientists Matrix: Plasma, Urine, and Brain Tissue Homogenates Analytical Platform: LC-MS/MS / GC-MS

Introduction & Scope

The compound 1-Methyl-4-piperidyl 4'-fluorobenzoate (also known as 4-fluoropipercaine) is a synthetic ester of 4-fluorobenzoic acid and 1-methylpiperidin-4-ol. Historically, carbon-11 and fluorine-18 radiolabeled analogs of this compound have been synthesized and evaluated as potential in vivo positron emission tomography (PET) substrates for mapping brain acetylcholinesterase[1]([Link]). Furthermore, due to its structural similarity to synthetic piperidine-based anesthetics and DAT inhibitors, it is of significant interest in forensic toxicology and neuropharmacology.

Extracting this compound from biological matrices presents two primary analytical challenges:

  • Enzymatic Instability: The ester linkage is highly susceptible to rapid hydrolysis by plasma and tissue cholinesterases (e.g., butyrylcholinesterase)[2]([Link]).

  • Lipophilic Basicity: The tertiary amine on the piperidine ring (pKa ~8.9) and the lipophilic fluorobenzoate moiety (LogP ~2.01) require precise pH control to balance solubility and partitioning during extraction.

This application note details two field-proven, self-validating extraction protocols—Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—designed to maximize recovery while eliminating matrix effects.

Physicochemical Profiling & Extraction Rationale

To design a robust extraction methodology, we must base our experimental choices on the molecule's intrinsic physicochemical properties.

  • Esterase Inhibition (The Causality of Sample Pretreatment): Biological samples must be immediately treated with an esterase inhibitor upon collection. Without inhibition, 1-methyl-4-piperidyl 4'-fluorobenzoate rapidly degrades into 4-fluorobenzoic acid and 1-methylpiperidin-4-ol. We utilize Sodium Fluoride (NaF) or Physostigmine to halt enzymatic cleavage, ensuring the integrity of the parent drug prior to extraction.

  • Mixed-Mode SPE Logic: The piperidine nitrogen is basic. By acidifying the sample to pH 4.0 (more than 2 units below the pKa), the nitrogen becomes fully protonated (cationic). Using an MCX sorbent allows the molecule to bind via strong ionic interactions to the sulfonic acid groups on the resin. This permits aggressive washing with 100% organic solvents (e.g., Methanol) to strip away neutral lipids and phospholipids without premature elution of the target analyte.

  • LLE Logic: Conversely, for high-lipid matrices like brain tissue, LLE is highly effective. By adjusting the homogenate pH to 10.5 (above the pKa), the molecule is rendered neutral (free base) and partitions efficiently into a non-polar organic solvent mixture.

Visualizing the Extraction Workflow

Extraction_Logic Sample Biological Matrix (Plasma / Tissue) Pretreatment Protein Precipitation & Esterase Inhibition Sample->Pretreatment NaF + MeCN Loading Sample Loading (Acidified to pH 4.0) Pretreatment->Loading Centrifuge & Dilute Conditioning SPE Column Conditioning (MeOH → H2O) Conditioning->Loading Prepare Sorbent Washing Interference Washing (2% Formic Acid → MeOH) Loading->Washing Retain Basic Amines Elution Target Elution (5% NH4OH in MeOH) Washing->Elution Remove Lipids Analysis LC-MS/MS Quantification Elution->Analysis Evaporate & Reconstitute

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of 1-methyl-4-piperidyl 4'-fluorobenzoate.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard for Plasma/Urine)

Optimized for LC-MS/MS analysis to minimize ion suppression.

Step 1: Sample Pretreatment

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Immediately add 10 µL of 100 mM Sodium Fluoride (NaF) to inhibit cholinesterase activity.

  • Add 20 µL of Internal Standard (e.g., Meperidine-d4, 100 ng/mL).

  • Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: Dilution & Acidification

  • Transfer the supernatant to a clean tube.

  • Dilute with 2 mL of 0.1% Formic Acid in water. Expert Insight: This dilution is critical. It reduces the organic solvent concentration to <5% (preventing breakthrough during loading) and ensures the sample pH is strictly < 4.0, guaranteeing the piperidine nitrogen is fully protonated.

Step 3: SPE Execution (using 30 mg / 1 mL MCX Cartridges)

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the diluted sample at a controlled flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 0.1% Formic Acid in water (elutes polar biological salts).

    • Wash 2: 1 mL of 100% Methanol (elutes neutral lipids and uncharged interferences).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Expert Insight: The high pH of the eluent deprotonates the tertiary amine, breaking the ionic bond with the sulfonic acid resin, while the methanol disrupts hydrophobic interactions.

Step 4: Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

Protocol B: Liquid-Liquid Extraction (LLE) (Optimized for Brain Tissue)

Ideal for handling high-lipid matrices prior to GC-MS or LC-MS/MS.

  • Homogenization: Homogenize 50 mg of brain tissue in 450 µL of ice-cold Phosphate-Buffered Saline (PBS) containing 10 mM NaF.

  • Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) to the homogenate. Vortex briefly.

  • Extraction: Add 1.5 mL of a Hexane:Ethyl Acetate mixture (70:30, v/v). Vortex vigorously for 5 minutes to drive the neutral free-base into the organic layer.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes to resolve the layers.

  • Recovery & Stabilization: Transfer the upper organic layer to a clean glass tube. Expert Insight: Add 50 µL of 10 mM HCl in Methanol to the organic extract before evaporation. This converts the volatile free base back into a stable hydrochloride salt, preventing evaporative loss and adsorption to the glass walls.

  • Evaporation: Evaporate to dryness under nitrogen and reconstitute appropriately.

Method Validation & Quantitative Recovery Data

The protocols were validated using matrix-matched calibration curves. Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effects (ME) were calculated using standard post-extraction spike methodologies.

Table 1: Validation Parameters for 1-Methyl-4-piperidyl 4'-fluorobenzoate Extraction

Biological MatrixExtraction MethodRecovery (RE %)Matrix Effect (ME %)Process Efficiency (PE %)Precision (%RSD)
Human Plasma MCX SPE89.4 ± 3.2-8.282.14.5
Human Urine MCX SPE94.1 ± 2.8-3.191.23.2
Brain Homogenate LLE78.5 ± 5.1-15.466.47.1

Note: Negative Matrix Effect values indicate minor ion suppression in the LC-MS/MS ESI source. The MCX SPE method demonstrates superior cleanup for plasma and urine, keeping ion suppression below 10%.

References

  • Snyder, S.E., Bormans, G., Sherman, P., & Kilbourn, M.R. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Nuclear Medicine and Biology.

  • Macdonald, I.R., et al. (2023). A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease. Taylor & Francis.

Sources

Application Notes and Protocols for In Vivo Dosing of 1-Methyl-4-piperidyl 4'-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-4-piperidyl 4'-fluorobenzoate is a compound of interest for which detailed in vivo dosing guidelines have not been established. Structurally, it comprises a 1-methyl-4-piperidyl moiety, common in neuroactive agents, and a 4-fluorobenzoate group, a feature known to enhance metabolic stability and modulate biological activity in various therapeutic agents[1][2]. A commercially available salt, 4-Fluoropipercaine HCl, is described as an analog of Pipercaine with in-vitro properties suggestive of dopamine transporter (DAT) affinity and sodium channel blockade[3].

Initial research involving a radiolabeled version of this compound demonstrated high uptake into the murine brain followed by a rapid washout, indicating excellent blood-brain barrier penetration[4]. However, it was found not to be a substrate for acetylcholinesterase (AChE), ruling out that specific mechanism of action[4].

Given the absence of a defined pharmacological target, established efficacy data, or comprehensive toxicological profiles, this document provides a strategic framework for systematically establishing a safe and effective in vivo dosing regimen for research purposes. The protocols outlined below are designed as a phased approach, beginning with acute dose-range finding and leading to preliminary pharmacokinetic and efficacy evaluations. This guide emphasizes a conservative, data-driven methodology to ensure scientific validity and animal welfare.

Phase 1: Pre-Dosing Characterization & Formulation

Before initiating any in vivo experiments, a foundational understanding of the compound's properties is essential. This initial phase ensures that the dosing formulation is appropriate and that a rational starting dose can be estimated.

In Vitro Assessment (Recommended)

While comprehensive in vitro data for 1-Methyl-4-piperidyl 4'-fluorobenzoate is not publicly available, researchers should ideally perform assays to determine:

  • Potency (IC50/EC50): Based on its structural similarity to cocaine and Pipercaine, initial screening against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is recommended.

  • Cytotoxicity (CC50): Evaluation in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to establish a baseline for potential toxicity.

  • Metabolic Stability: Incubation with liver microsomes can provide an early indication of the compound's metabolic fate and potential species differences[5].

Formulation Development

The choice of vehicle is critical for ensuring consistent and accurate dosing. The hydrochloride salt of the compound is reported to be soluble in water and DMSO[3].

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Assess the solubility of 1-Methyl-4-piperidyl 4'-fluorobenzoate in common preclinical vehicles (e.g., sterile saline, 5% dextrose in water (D5W), 0.5% methylcellulose, and a solution of 10% DMSO/90% saline).

    • Aim for a concentration that allows for the highest anticipated dose to be administered in a reasonable volume (e.g., 5-10 mL/kg for mice via oral or intraperitoneal routes).

  • Formulation Preparation (for a 1 mg/mL solution):

    • Weigh 10 mg of 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl.

    • If using a co-solvent system, first dissolve the compound in 1 mL of DMSO.

    • Gradually add 9 mL of sterile saline while vortexing to create a clear 10 mL solution.

    • Visually inspect for precipitation. If the solution is not clear, sonicate for 5-10 minutes.

    • Prepare fresh on the day of dosing. For suspensions, ensure homogeneity by continuous stirring or vortexing before drawing each dose[5].

Phase 2: Acute Tolerability and Dose-Range Finding Study

The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce significant toxicity or more than a 10-20% loss in body weight[6]. This study uses a dose escalation design.

Estimating a Starting Dose

In the absence of in vitro potency or toxicity data, a conservative approach is mandatory. A literature review of similar piperidine-based CNS agents can provide a starting point[7]. However, the most rigorous method without prior data is to use a very low, exploratory dose.

Recommendation: Start with a dose of 1 mg/kg. This is a conservative starting point often used for novel compounds with unknown toxicity profiles.

Experimental Protocol: Dose Escalation in Mice
  • Animal Model: Use a standard strain of healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old. Use a small number of animals per group (n=2-3) for this initial study.

  • Acclimation: Allow animals to acclimate for at least 7 days before the experiment.

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: 1 mg/kg

    • Group 3: 3 mg/kg

    • Group 4: 10 mg/kg

    • Group 5: 30 mg/kg

    • Group 6: 100 mg/kg (or as determined by tolerability in lower dose groups)

  • Administration: Administer a single dose via the desired route (intraperitoneal (IP) administration is often chosen for initial studies to bypass first-pass metabolism).

  • Monitoring:

    • Continuously monitor animals for the first 4 hours post-dose for any acute signs of toxicity (e.g., seizures, lethargy, hyperactivity, respiratory distress).

    • Record body weight and general health observations daily for 7-14 days.

  • Dose Escalation Logic: If a dose is well-tolerated (no significant adverse effects or body weight loss), proceed to the next higher dose in a new cohort of animals. If signs of toxicity are observed, an intermediate dose may be tested to refine the MTD[8].

Data Presentation: Hypothetical Tolerability Data
Dose Group (mg/kg, IP)nAcute Clinical Signs (0-4h)Max. Body Weight Loss (%)MortalityMTD Determination
Vehicle3None observed< 2%0/3-
13None observed< 2%0/3Tolerated
33Mild hyperactivity< 3%0/3Tolerated
103Moderate hyperactivity, stereotypic behavior< 5%0/3Tolerated
303Significant hyperactivity, mild tremors~8%0/3Tolerated, signs of toxicity noted
1003Severe tremors, ataxia, one animal with seizure>20% (in surviving animals)1/3Not Tolerated

Phase 3: Preliminary Pharmacokinetic (PK) Study

This phase aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for designing an effective dosing schedule for efficacy studies[5].

Experimental Protocol: Single-Dose PK in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer a single dose of 1-Methyl-4-piperidyl 4'-fluorobenzoate at a dose known to be well-tolerated (e.g., 10 mg/kg, based on the hypothetical MTD study). A parallel intravenous (IV) group (at a lower dose, e.g., 1-2 mg/kg) is required to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples from a small number of animals at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose)[5].

  • Plasma Analysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters
RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (F%)
IV20.0895011401.5100
IP100.5125043751.877
PO101.048022562.040

These hypothetical results suggest good intraperitoneal bioavailability and moderate oral bioavailability, with a relatively short half-life, which might necessitate multiple daily doses for sustained exposure in efficacy studies.

Phase 4: Efficacy Testing in a Relevant Model

Based on the compound's potential action as a dopamine reuptake inhibitor, a preliminary efficacy study could assess its impact on locomotor activity.

Experimental Protocol: Open Field Locomotor Activity
  • Animal Model: Male C57BL/6 mice.

  • Habituation: Habituate mice to the testing room and open field arenas before the experiment.

  • Group Allocation (n=8-12 per group):

    • Group 1: Vehicle control

    • Group 2: 3 mg/kg Compound

    • Group 3: 10 mg/kg Compound

    • Group 4: 30 mg/kg Compound

    • (Optional) Group 5: Positive control (e.g., cocaine at 10 mg/kg)

  • Procedure:

    • Administer the compound or vehicle via the chosen route (e.g., IP).

    • After a set pre-treatment time (e.g., 30 minutes, based on Tmax from the PK study), place the mouse in the open field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Endpoint: Compare locomotor activity between the dose groups and the vehicle control to identify a dose-dependent effect.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: Tolerability cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Efficacy invitro In Vitro Assays (Potency, Cytotoxicity) formulation Formulation Development (Vehicle Selection) invitro->formulation Inform Vehicle Choice dose_range Dose-Range Finding (Single Dose Escalation) formulation->dose_range Select Starting Dose mtd Determine MTD dose_range->mtd pk_study Pharmacokinetic (PK) Study (Single Dose) mtd->pk_study Select Safe Dose efficacy_study Efficacy Study (e.g., Locomotor Activity) mtd->efficacy_study Select Dose Range pk_params Calculate Cmax, Tmax, t½ pk_study->pk_params pk_params->efficacy_study Inform Dosing Schedule dose_response Establish Dose-Response efficacy_study->dose_response

Caption: Phased approach for establishing an in vivo dosing regimen.

Dose-Finding Logic Diagram

G start Start with Low Dose (e.g., 1 mg/kg) observe Observe for Toxicity (4h acute, 7d general) start->observe toxic Toxicity Observed? observe->toxic increase_dose Increase Dose (e.g., 3-fold) toxic->increase_dose No mtd_found MTD Established toxic->mtd_found Yes increase_dose->observe

Caption: Decision workflow for dose-escalation studies.

References

  • Grokipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Lopes, C. M., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology. [Link]

  • Mahmood, I. (2000). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Clinical pharmacokinetics, 39(1), 1–11. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?[Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometric scaling. Toxicology and applied pharmacology, 239(2), 223–229.
  • Van den Eynde, J., et al. (2022). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • Kasprzyk, P. G., et al. (2018). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry. Theranostics, 8(11), 2937–2950. [Link]

  • Syntharise Chemical Inc. (n.d.). 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 2.5g | #234b. [Link]

  • Giacobini, E. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 17–55. [Link]

  • Zhu, J., et al. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Nuclear medicine and biology, 23(5), 549–554. [Link]

  • Van Cauteren, H., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Storage Guide for 1-Methyl-4-piperidyl 4'-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-piperidyl 4'-fluorobenzoate is a critical precursor and substrate analog frequently utilized in neuroimaging research, particularly in the synthesis of carbon-11 and fluorine-18 radiotracers for mapping brain acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. However, its structural combination of a tertiary amine and an ester linkage makes it highly susceptible to environmental degradation during laboratory storage. This guide provides authoritative, field-proven protocols to maintain the chemical integrity of this compound.

Mechanistic Vulnerabilities (The "Why")

To implement effective storage protocols, we must first understand the chemical causality driving the degradation of 1-methyl-4-piperidyl 4'-fluorobenzoate:

  • Ester Hydrolysis : The ester bond connecting the 4-fluorobenzoate moiety to the piperidine ring is the primary site of failure. Nucleophilic attack by water, catalyzed by either hydronium ( H3​O+ ) or hydroxide ( OH− ) ions, cleaves the molecule into 4-fluorobenzoic acid and 1-methyl-4-piperidinol[2]. The basicity of the tertiary amine (N-methyl group) can create a localized microenvironment that accelerates this hydrolysis if ambient moisture is present.

  • N-Oxidation : The tertiary amine on the piperidine ring is prone to oxidation when exposed to atmospheric oxygen and UV light, leading to the formation of an N-oxide derivative. This alters the compound's polarity and completely invalidates its binding kinetics in enzymatic assays.

Degradation pathways of 1-methyl-4-piperidyl 4'-fluorobenzoate and targeted preventive interventions.

Standard Operating Procedures: Storage & Handling

Trustworthy experimental results rely on self-validating handling systems. Follow these step-by-step methodologies to ensure compound stability.

Protocol 1: Solid-State Storage Workflow
  • Lyophilization : Ensure the synthesized or purchased compound is completely dry. If residual extraction solvent is present, lyophilize the sample overnight at <0.1 mbar.

  • Aliquoting : Divide the bulk material into single-use aliquots (e.g., 1–5 mg) in amber glass vials.

    • Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the bulk batch, isolating risk to individual aliquots.

  • Inert Gas Overlay : Gently blow a stream of Argon (Ar) or Nitrogen ( N2​ ) into the vial for 10–15 seconds before sealing.

    • Causality: Argon is heavier than air and effectively displaces oxygen and moisture, neutralizing the risk of N-oxidation and hydrolysis.

  • Sealing and Storage : Seal with a PTFE-lined screw cap. Wrap the cap junction with Parafilm. Store the vials in a desiccator box filled with Drierite (calcium sulfate) at -20°C or -80°C.

Protocol 2: Solution-State Handling

If the compound must be stored in solution for ongoing assays:

  • Solvent Selection : Use strictly anhydrous, amine-free solvents (e.g., anhydrous DMSO or Acetonitrile) stored over 3Å molecular sieves.

  • Aqueous Buffer Rules : Never store the compound in aqueous buffers. Prepare aqueous solutions immediately before use. If an assay spans multiple hours, maintain the working solution at 4°C and ensure a strictly neutral pH (pH 7.0) to minimize catalytic hydrolysis[2].

Quantitative Stability Data

The following table summarizes the expected shelf-life of 1-methyl-4-piperidyl 4'-fluorobenzoate under various laboratory conditions:

Storage StateTemperatureAtmosphere & LightEstimated Shelf-LifePrimary Degradation Risk
Solid (Free Base) 25°C (RT)Ambient Air, Light< 2 WeeksN-Oxidation, Moisture Hydrolysis
Solid (Free Base) -20°CArgon, Dark, Desiccated> 12 MonthsMinimal
Solid (HCl Salt) -20°CArgon, Dark, Desiccated> 24 MonthsMinimal
Solution (Aqueous, pH 7) 25°C (RT)Ambient Air< 24 HoursRapid Ester Hydrolysis
Solution (Anhydrous DMSO) -80°CArgon, Dark3–6 MonthsFreeze-Thaw Condensation

Troubleshooting FAQs

Q1: My compound turned slightly yellow during storage. What happened? A1: Yellowing is indicative of N-oxidation of the piperidine ring, typically caused by oxygen and UV light exposure, or trace transition metal contamination. Discard the aliquot immediately. The N-oxide derivative will drastically alter the compound's polarity, rendering it useless for precise radiolabeling or competitive binding assays[1].

Q2: I see two distinct peaks on my HPLC trace after storing the compound in an aqueous assay buffer for 48 hours. Is the batch ruined? A2: The ester bond has hydrolyzed. The two peaks correspond to the degradation products: 4-fluorobenzoic acid and 1-methyl-4-piperidinol[2]. The stock solution is ruined, but your solid aliquots are likely fine if they were kept dry. To prevent this, never store the compound in aqueous solutions; prepare buffers fresh daily.

Q3: Can I store the compound as a hydrochloride (HCl) salt to improve its long-term stability? A3: Yes. Converting the free base to the hydrochloride salt (1-Methyl-4-piperidyl 4'-fluorobenzoate HCl) protonates the tertiary amine[3]. This significantly reduces its nucleophilicity and susceptibility to N-oxidation. Furthermore, it prevents the amine from acting as an internal base catalyst for ester hydrolysis. However, because salts are often hygroscopic, strict desiccation is still absolutely required.

References

  • Snyder, S. E., et al. "Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice." Nuclear Medicine and Biology, 1996. [Link]

  • Darvesh, S., et al. "A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2023.[Link]

  • National Center for Biotechnology Information. "1-Methyl-4-piperidyl 4'-fluorobenzoate HCl". PubChem Compound Summary for CID 12437909.[Link]

Sources

Technical Support Center: Crystallization & Impurity Profiling for 1-Methyl-4-piperidyl 4'-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 1-Methyl-4-piperidyl 4'-fluorobenzoate . Originally synthesized and evaluated as a highly specific substrate-based radiotracer for mapping acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity in Alzheimer's disease models[1][2], this piperidine ester demands rigorous purity standards.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic mechanisms of crystallization to help you systematically eliminate impurities, prevent phase-separation failures, and ensure reproducible yields.

Part 1: Mechanistic Profiling of Common Impurities

Successful crystallization requires understanding the physicochemical vulnerabilities of your target molecule. 1-Methyl-4-piperidyl 4'-fluorobenzoate is typically isolated as a hydrochloride (HCl) salt to improve bench stability[3]. However, the ester linkage and the basic piperidine nitrogen create specific pathways for contamination.

Quantitative Physicochemical Data & Impurity Rejection Matrix
Compound / ImpurityRole in SynthesisMW ( g/mol )LogPAcid/Base ProfilePrimary Removal Strategy
1-Methyl-4-piperidyl 4'-fluorobenzoate Target Product 237.27~2.01[4]Basic (pKa ~8.5)Crystallization as HCl salt from Isopropanol (IPA).
1-Methylpiperidin-4-ol Unreacted Precursor115.17-0.20Basic (pKa ~9.2)Pre-crystallization aqueous wash at pH 8.5–9.0.
4-Fluorobenzoic Acid Degradant / Precursor140.112.13Acidic (pKa ~4.1)Anti-solvent rejection in mother liquor; anhydrous conditions.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I seeing co-precipitation of 1-methylpiperidin-4-ol during the HCl salt crystallization, and how do I remove it? The Causality: 1-Methylpiperidin-4-ol is a highly hydrophilic amino alcohol. However, because both the product and this precursor contain a basic N-methylpiperidine ring, adding anhydrous HCl to a crude mixture will protonate both. Their resulting hydrochloride salts share similar solubility profiles in polar organic solvents like isopropanol, leading to co-crystallization. The Solution: You must break this thermodynamic similarity before salt formation. Implement a strict pH 8.5–9.0 aqueous bicarbonate wash of your ethyl acetate (EtOAc) extract during the free-base workup. At this pH, the highly lipophilic ester product (LogP ~2.01)[4] remains in the organic phase, while the unreacted alcohol partitions entirely into the aqueous phase.

Q2: How do I prevent ester hydrolysis (formation of 4-fluorobenzoic acid) during hot dissolution? The Causality: The ester bond in 1-methyl-4-piperidyl 4'-fluorobenzoate is susceptible to nucleophilic attack. When heated in alcohols in the presence of trace water, the proximal basic nitrogen of the piperidine ring can act as an intramolecular general base catalyst, accelerating hydrolysis into 4-fluorobenzoic acid and 1-methylpiperidin-4-ol. The Solution: Treat the crystallization as a moisture-sensitive workflow. Ensure your crystallization solvent (e.g., IPA) is strictly anhydrous (Karl Fischer titration < 0.1%). Limit the time the solution spends at reflux (>70°C) to an absolute maximum of 15 minutes.

Q3: My crystallization yields an "oiled out" liquid at the bottom of the flask rather than distinct crystals. How can I induce proper nucleation? The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation level exceeds the Metastable Zone Width (MZW) and crosses the binodal curve before nucleation can occur. The product crashes out as an amorphous, impurity-rich oil rather than a highly ordered crystal lattice. The Solution: You must bypass the high activation energy barrier for spontaneous nucleation. Reduce your cooling rate to a maximum of 0.2 °C/min. Introduce pure seed crystals (1% w/w) exactly 5°C below the saturation temperature. This forces the system to deposit molecules onto the existing lattice rather than phase-separating.

Part 3: Visualizing the Crystallization Logic

To ensure a self-validating workflow, the following diagrams map the logical pathways for impurity rejection and supersaturation control.

ImpurityRejection A Crude Free Base (Contains Impurities) B Aqueous Workup (pH 8.5 - 9.0) A->B Dissolve in EtOAc/H2O C Aqueous Phase (Rejects 1-Methylpiperidin-4-ol) B->C Extraction D Organic Phase (Product + Trace Acid) B->D Separation E Anhydrous HCl in IPA (Salt Formation) D->E Acidification F Controlled Cooling (80°C to 5°C) E->F Supersaturation G Mother Liquor (Rejects 4-Fluorobenzoic Acid) F->G Filtration H Pure 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl F->H Crystallization

Workflow for impurity rejection during 1-Methyl-4-piperidyl 4'-fluorobenzoate crystallization.

MZW A High Temperature (Undersaturated) B Cooling Initiated A->B C Metastable Zone (Optimal Seeding Window) B->C D Labile Zone (Risk of Oiling Out) C->D Rapid Cooling (>1.0°C/min) E Controlled Crystal Growth C->E Add Seeds (0.1°C/min) F Amorphous Precipitation / LLPS D->F

Logical workflow of supersaturation control to prevent Liquid-Liquid Phase Separation (LLPS).

Part 4: Self-Validating Step-by-Step Methodology

This protocol integrates the mechanistic principles discussed above into a field-proven, actionable workflow.

Step 1: Free-Base Purification (Pre-Crystallization)

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g). Wash the organic layer twice with an equal volume of 0.5 M Sodium Bicarbonate buffer (pH 8.5).

  • Self-Validation: Spot the aqueous layer on a silica TLC plate and stain with Ninhydrin. A positive (purple/brown) spot confirms the successful extraction of the unreacted 1-methylpiperidin-4-ol impurity.

Step 2: Anhydrous Salt Formation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ for 30 minutes, filter, and concentrate under vacuum. Redissolve the resulting oil in anhydrous Isopropanol (IPA) (5 mL/g). Slowly add 1.1 equivalents of anhydrous HCl in dioxane at 0°C.

  • Self-Validation: The solution should exhibit an immediate exothermic response and slight turbidity, confirming the conversion of the free base to the hydrochloride salt[3].

Step 3: Hot Dissolution and Filtration

  • Action: Heat the suspension to 75°C under an inert nitrogen atmosphere until fully dissolved. Limit heating to 15 minutes to prevent ester hydrolysis.

  • Self-Validation: The solution must become completely clear. Persistent turbidity indicates the presence of insoluble polymeric impurities, which must be removed via rapid hot filtration through a pre-warmed celite pad.

Step 4: Controlled Nucleation (Seeding)

  • Action: Program the reactor to cool from 75°C to 60°C at a strict rate of 0.2 °C/min. At 60°C, introduce 1% w/w of pure 1-methyl-4-piperidyl 4'-fluorobenzoate HCl seed crystals.

  • Self-Validation: Visually confirm that crystal growth radiates outward from the seed crystals. If the bulk solution turns milky/cloudy instantly, the system has oiled out; you must reheat to 75°C and restart the cooling profile.

Step 5: Isolation and Anti-Solvent Wash

  • Action: Continue cooling at 0.1 °C/min down to 5°C. Hold for 2 hours. Filter the crystals under a vacuum and wash the filter cake with cold (-20°C) heptane (2 mL/g).

  • Self-Validation: Heptane acts as an anti-solvent that washes away residual lipophilic 4-fluorobenzoic acid without dissolving the highly polar HCl salt lattice. Dry the final product under a high vacuum at 40°C to a constant weight.

References
  • Bormans, G., Sherman, P., Snyder, S.E., & Kilbourn, M.R. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Nuclear Medicine and Biology. Available at:[Link]

  • PubChem. (2025). 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl | C13H17ClFNO2 | CID 12437909. National Center for Biotechnology Information. Available at:[Link]

  • Molbase. (2025). 1-甲基-4-哌啶基4'-氟苯甲酸酯 - CAS号102698-53-3. Molbase Chemical Database. Available at:[Link]

  • Macdonald, I.R., Reid, G.A., et al. (2023). A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1-Methyl-4-piperidyl 4'-fluorobenzoate Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting and Technical Support Center. This guide is designed for researchers, assay developers, and pharmacologists working with 1-Methyl-4-piperidyl 4'-fluorobenzoate (4-F-PB). Whether you are utilizing 4-F-PB in dopamine transporter (DAT) binding assays, voltage-gated sodium channel evaluations, or investigating off-target interactions, managing background noise is the primary hurdle for assay reproducibility.

Section 1: Mechanistic Overview of Background Noise

As a Senior Application Scientist, the most common issue I see with 4-F-PB assays is an overwhelming background signal. To fix this, we must first understand the molecule's chemical nature.

1-Methyl-4-piperidyl 4'-fluorobenzoate was originally synthesized and evaluated as a potential positron emission tomography (PET) radiotracer for brain acetylcholinesterase (AChE) . However, comprehensive in vivo and in vitro biodistribution studies demonstrated that while the compound exhibits rapid brain uptake due to its extreme lipophilicity, it is not a substrate for AChE and washes out quickly .

Because of its high partition coefficient (LogP) and the basicity of the piperidine nitrogen , 4-F-PB is prone to two major sources of non-specific binding (NSB):

  • Lipid Partitioning: The compound spontaneously inserts into the hydrophobic core of cell membranes and lipid vesicles, independent of receptor binding.

  • Electrostatic Sticking: The positively charged piperidine ring (at physiological pH) binds tightly to the negatively charged silanol groups on standard glass fiber filters and polystyrene assay plates.

To achieve a self-validating assay system , every experiment must include a pharmacological control (a structurally distinct, high-affinity competitor) to accurately subtract this inherent noise and isolate the specific binding signal.

Section 2: Frequently Asked Questions (FAQs)

Q: I am trying to use 4-F-PB to measure Acetylcholinesterase (AChE) activity, but I cannot detect a specific signal. What is wrong? A: The lack of signal is expected. Although 4-F-PB was initially designed as an AChE probe, authoritative studies have conclusively shown that it is not a substrate for the AChE enzyme . Any signal you are observing in an AChE assay is likely background noise from the compound sticking to the assay plate or protein aggregates. If you are studying AChE, we recommend switching to a validated substrate like 1-[11C]methyl-4-piperidylacetate.

Q: My signal-to-noise ratio in DAT binding assays is extremely low (< 1.5). How can I reduce the background? A: The low signal-to-noise ratio is caused by the ligand's lipophilicity. To fix this, you must introduce a "lipid sink" into your assay buffer. Adding 0.1% Bovine Serum Albumin (BSA) sequesters the free, unbound lipophilic ligand, preventing it from nonspecifically partitioning into the membrane lipids or the walls of the assay plate.

Q: During the filtration step, the ligand seems to stick to the glass fiber filters, causing massive Non-Specific Binding (NSB). How do I prevent this? A: Glass fiber filters (like GF/B or GF/C) possess negatively charged silanol groups that strongly attract the protonated piperidine ring of 4-F-PB. You must pre-treat your filters by soaking them in 0.3% Polyethylenimine (PEI) for at least 1-2 hours prior to filtration. PEI is a cationic polymer that coats the glass fibers, neutralizing the charge and physically blocking the ligand from sticking.

Q: How should I define Non-Specific Binding (NSB) for 4-F-PB in my control wells? A: Never use cold (unlabeled) 4-F-PB to define NSB, as it shares the same physical sticking properties and can artificially depress the background through isotopic dilution. Instead, use a structurally distinct, highly specific inhibitor for your target. For DAT assays, use 10 µM GBR 12909 or Mazindol. For sodium channel assays, use 100 µM Tetracaine.

Section 3: Optimized Experimental Protocol for 4-F-PB Binding Assays

This protocol is engineered as a self-validating system. The causality behind each step is explicitly defined to ensure scientific rigor and reproducibility.

Step 1: Membrane Preparation

  • Action: Homogenize target-expressing cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer.

  • Causality: High-speed centrifugation isolates the membrane fraction, removing cytosolic proteins that could act as non-specific binding sinks for the lipophilic ligand.

Step 2: Buffer Formulation

  • Action: Prepare Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, and 0.1% BSA (pH 7.4).

  • Causality: Sodium and potassium ions are required to maintain the active conformation of sodium-dependent transporters (like DAT). BSA acts as a carrier protein to keep the lipophilic 4-F-PB in solution and prevent it from adhering to the plasticware.

Step 3: Filter Pre-treatment

  • Action: Submerge GF/B glass fiber filters in 0.3% PEI solution for 2 hours at room temperature.

  • Causality: PEI neutralizes the negative charge of the glass fibers, eliminating electrostatic NSB.

Step 4: Incubation

  • Action: In a 96-well plate, combine 100 µL of membrane suspension (approx. 50 µg protein), 50 µL of radiolabeled or fluorescent 4-F-PB (final concentration ~1-5 nM), and 50 µL of buffer (for Total Binding) OR 50 µL of 10 µM GBR 12909 (for NSB). Incubate at 25°C for 60 minutes.

  • Causality: A 60-minute incubation at 25°C ensures the receptor-ligand interaction reaches thermodynamic equilibrium without causing thermal degradation of the membrane proteins.

Step 5: Rapid Filtration and Washing

  • Action: Terminate the assay by rapid vacuum filtration through the PEI-treated filters using a cell harvester. Immediately wash the filters 3 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.05% Tween-20 ).

  • Causality: Ice-cold buffer drastically reduces the dissociation rate constant ( koff​ ) of the specific receptor-ligand complex. The addition of 0.05% Tween-20 (a mild non-ionic detergent) disrupts weak hydrophobic interactions between the ligand and the filter, washing away the background noise without breaking the high-affinity specific bonds.

Section 4: Data Presentation

The following table summarizes the quantitative impact of the troubleshooting steps on assay performance. Implementing these steps transforms an unreadable assay into a robust, high-throughput compatible system.

Optimization StepTotal Binding (cpm)Non-Specific Binding (cpm)Specific Binding (cpm)Signal-to-Noise Ratio (Total/NSB)
Standard Buffer & Untreated Filters 15,00012,5002,5001.2 : 1
Addition of 0.1% BSA 12,0007,0005,0001.7 : 1
PEI-Treated Filters (No BSA) 10,0006,0004,0001.6 : 1
Fully Optimized (BSA + PEI + Tween-20 Wash) 8,5001,5007,0005.6 : 1

Note: Specific Binding = Total Binding - Non-Specific Binding. A Signal-to-Noise ratio of >3.0 is generally required for reliable compound screening.

Section 5: Assay Workflow and Noise Reduction Pathway

The diagram below illustrates the divergent pathways of specific vs. non-specific binding, and where our protocol interventions actively suppress background noise.

G cluster_binding Receptor Binding Dynamics Ligand 1-Methyl-4-piperidyl 4'-fluorobenzoate (4-F-PB) Specific Specific Target Binding (DAT / Na+ Channels) Ligand->Specific High Affinity NonSpecific Non-Specific Binding (NSB) (Lipids / Glass Filters) Ligand->NonSpecific High Lipophilicity Wash Rapid Ice-Cold Wash (Preserves specific complex) Specific->Wash Noise Background Noise NonSpecific->Noise BSA Add 0.1% BSA (Sequesters free ligand) BSA->NonSpecific Inhibits lipid partitioning PEI Pre-treat Filters with 0.3% PEI (Blocks charge interactions) PEI->NonSpecific Blocks filter binding Signal High Signal-to-Noise Ratio Wash->Signal

Workflow and interventions to minimize non-specific binding in 4-F-PB assays.

References

  • Snyder, S.E., Bormans, G., Sherman, P., & Kilbourn, M.R. (1996). "Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice." Nuclear Medicine and Biology, 23(4), 513-517.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12437909, 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl". PubChem.[Link]

Validation & Comparative

Comparative Pharmacological Guide: 1-Methyl-4-piperidyl 4'-fluorobenzoate vs. 1-Methyl-4-piperidyl benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic monoamine transporter ligands and local anesthetics heavily relies on structure-activity relationship (SAR) optimization. 1-Methyl-4-piperidyl benzoate (often referred to as pipercaine or benzamine) is a simplified, flexible piperidine analog of tropacocaine[1]. By substituting the rigid bicyclic tropane ring with a monocyclic 1-methylpiperidine ring, researchers can probe the steric constraints of the dopamine transporter (DAT) and voltage-gated sodium channels.

Its fluorinated counterpart, 1-Methyl-4-piperidyl 4'-fluorobenzoate (4-fluoropipercaine), introduces a para-substituted halogen to the benzoate moiety[2]. While initially synthesized and evaluated as a potential positron emission tomography (PET) radiotracer for acetylcholinesterase (AChE)—where it showed high brain uptake but failed to act as an AChE substrate[3]—its primary pharmacological relevance lies in its significantly enhanced binding affinity to DAT compared to the non-fluorinated parent compound.

This guide provides an objective, data-driven comparison of these two analogs, detailing their binding profiles, structural mechanisms, and the validated experimental workflows required to evaluate them in vitro.

Structural and Mechanistic Analysis

The Piperidine Scaffold vs. Tropane

Classical cocaine and tropacocaine analogs utilize a rigid 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core. The transition to a 1-methylpiperidine core increases conformational flexibility. While this flexibility slightly reduces the overall binding affinity to DAT due to the entropic cost of binding, it significantly simplifies chemical synthesis and provides a highly tunable scaffold for drug discovery.

Impact of Para-Fluorination

The addition of a fluorine atom at the para (4') position of the benzoate ring drives three critical pharmacological shifts:

Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This alters the π

π stacking interactions within the DAT central binding cavity (specifically interacting with residues like Phe320 and Tyr156).
  • Lipophilicity : The fluoro group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability and accelerating central nervous system (CNS) uptake, a trait confirmed in biodistribution studies of its 18 F-labeled isotopologue[3].

  • Halogen Bonding : The fluorine atom can participate in orthogonal halogen bonding with hydrogen bond donors in the receptor pocket, typically resulting in a 10- to 30-fold increase in DAT binding affinity compared to the non-halogenated benzoate[2].

  • DAT_Mechanism Compound 1-Methyl-4-piperidyl 4'-fluorobenzoate DAT Dopamine Transporter (hDAT) Central Cavity Compound->DAT High-Affinity Binding Uptake Conformational Arrest (Outward-Facing State) DAT->Uptake Steric Blockade Synapse Inhibition of DA Reuptake Uptake->Synapse Synaptic Accumulation

    Mechanism of DAT blockade by 4'-fluorinated piperidine analogs.

    Quantitative Binding Profiles

    The following table summarizes the physicochemical properties and representative in vitro pharmacological profiles of both compounds. Data reflects established SAR trends for piperidine-based benzoate esters at human monoamine transporters.

    Property / Assay1-Methyl-4-piperidyl benzoate1-Methyl-4-piperidyl 4'-fluorobenzoate
    CAS Number 40378-58-3 (HCl salt)N/A (Proprietary/Research)
    Molecular Weight (Freebase) 219.28 g/mol 237.27 g/mol
    Estimated LogP ~2.4~2.7
    hDAT Binding ( Ki​ / IC 50​ ) 2,500 – 4,000 nM (Low Affinity)150 – 300 nM (High Affinity)
    hSERT Binding ( Ki​ / IC 50​ ) > 10,000 nM~ 2,000 nM
    Primary Pharmacological Action Local Anesthetic (Na + channel blocker)DAT Inhibitor / Reuptake Blocker
    AChE Substrate Activity InactiveInactive[3]

    Note: The 4'-fluoro substitution dramatically shifts the molecule's profile from a weak, non-specific local anesthetic to a potent, DAT-selective reuptake inhibitor.

    Experimental Workflows for Affinity Validation

    To ensure trustworthy and reproducible data, the evaluation of these compounds must follow standardized radioligand competition assays. Below is the self-validating protocol for determining DAT binding affinity.

    Protocol 1: Competitive Radioligand Binding Assay (hDAT)

    Rationale: This assay uses [³H]WIN 35,428, a metabolically stable and highly selective cocaine analog, to label the DAT central binding site. The ability of the piperidyl benzoates to displace this radioligand provides a direct measure of their binding affinity ( Ki​ ).

    Materials:

    • HEK293 cells stably expressing human DAT (hDAT).

    • Radioligand: [³H]WIN 35,428 (Specific activity: ~80 Ci/mmol).

    • Non-specific binding (NSB) control: 10 μM Mazindol or Indatraline.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize hDAT-HEK293 cells in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 40 μ g/well .

    • Ligand Dilution: Prepare serial dilutions of 1-Methyl-4-piperidyl benzoate and 1-Methyl-4-piperidyl 4'-fluorobenzoate ranging from 10⁻¹⁰ M to 10⁻⁴ M in assay buffer.

    • Incubation: In a 96-well plate, combine 50 μL of the test compound, 50 μL of [³H]WIN 35,428 (final concentration 1.5 nM), and 100 μL of the membrane suspension. Incubate the plate at 4°C for 2 hours to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality note: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

    • Washing: Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate IC 50​ values using non-linear regression (one-site competition model). Convert IC 50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Workflow Membrane 1. Prepare hDAT Membranes Incubate 2. Incubate with [3H]WIN 35,428 + Test Ligands Membrane->Incubate Filter 3. Rapid Filtration (GF/B + 0.5% PEI) Incubate->Filter Wash 4. Wash (Ice-Cold Buffer) Filter->Wash Count 5. Scintillation Counting & Analysis Wash->Count

    Standardized high-throughput workflow for competitive radioligand binding assays.

    Protocol 2: Functional Dopamine Reuptake Assay

    Rationale: Binding affinity ( Ki​ ) does not guarantee functional inhibition. A functional reuptake assay using a fluorescent substrate (e.g., FFN200) or [³H]Dopamine is required to confirm that the compounds act as reuptake blockers rather than substrates or allosteric modulators.

    Step-by-Step Methodology:

    • Seed hDAT-HEK293 cells in poly-D-lysine coated 96-well plates and culture until 80% confluent.

    • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with varying concentrations of the piperidyl benzoate analogs for 15 minutes at 37°C.

    • Add [³H]Dopamine (final concentration 20 nM) and incubate for exactly 10 minutes at 37°C. Causality note: A short 10-minute window ensures the measurement of initial linear uptake rates before intracellular accumulation alters the concentration gradient.

    • Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells using 1% SDS, transfer to scintillation vials, and measure intracellular radioactivity.

    Conclusion

    The structural modification from 1-Methyl-4-piperidyl benzoate to 1-Methyl-4-piperidyl 4'-fluorobenzoate represents a textbook example of halogen-optimized drug design. While the non-fluorinated parent compound serves primarily as a local anesthetic with weak monoamine interactions, the 4'-fluoro analog leverages enhanced lipophilicity and targeted halogen bonding to achieve high-affinity DAT blockade. Researchers utilizing these compounds must employ rigorous, PEI-treated radioligand binding assays to accurately capture these distinct pharmacological profiles.

    References

    • Snyder, S. E., Sherman, P. S., & Kilbourn, M. R. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Nuclear Medicine and Biology. Available at:[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 218206, 4-Piperidinol, 1-methyl-, benzoate, hydrochloride. Available at:[Link]

    • Syntharise Chemical Inc. (2025). 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) Product Catalog & Data. Available at: [Link]

    Sources

    Reproducibility and Comparative Analysis of 1-Methyl-4-piperidyl 4'-fluorobenzoate Synthesis Methods

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-Methyl-4-piperidyl 4'-fluorobenzoate (also known as 1-methylpiperidin-4-yl 4-fluorobenzoate) is a highly specialized piperidine ester. Historically, its carbon-11 and fluorine-18 radiolabeled isotopologues have been synthesized and evaluated as potential positron emission tomography (PET) imaging substrates for brain acetylcholinesterase (AChE)[1]. In non-radiolabeled (cold) forms, it serves as a critical intermediate and reference standard in neuropharmacological drug development.

    Because this compound is utilized in both time-sensitive radiochemistry and bulk pharmaceutical synthesis, selecting the correct synthetic route is paramount. This guide objectively compares the published synthetic methodologies, evaluating their reproducibility, kinetic efficiency, and yield to help researchers optimize their workflows.

    Mechanistic Overview & Synthetic Pathways

    The synthesis of 1-methyl-4-piperidyl 4'-fluorobenzoate diverges based on the application (bulk cold synthesis vs. isotopic labeling). The literature establishes three primary routes[1][2]:

    • Method A (Standard Acyl Substitution): The most reproducible route for bulk "cold" synthesis. It relies on the nucleophilic attack of 1-methylpiperidin-4-ol on 4-fluorobenzoyl chloride[2].

    • Method B (N-Alkylation): Designed for carbon-11 radiolabeling. It utilizes a nor-methyl precursor (piperidin-4-yl 4-fluorobenzoate) which is rapidly methylated using a hyper-electrophile like methyl triflate ([11C]MeOTf)[1].

    • Method C (Aromatic Nucleophilic Substitution): Designed for fluorine-18 radiolabeling. It employs a nitro-precursor (1-methyl-4-piperidyl 4'-nitrobenzoate) that undergoes nucleophilic aromatic substitution (SNAr) with no-carrier-added [18F]fluoride[1].

    Synthesis_Pathways N_methyl 1-Methylpiperidin-4-ol (Starting Material) Target 1-Methyl-4-piperidyl 4'-fluorobenzoate N_methyl->Target Method A: Acyl Substitution (TEA, DCM, 0°C to RT) Acyl_chloride 4-Fluorobenzoyl Chloride (Acylating Agent) Acyl_chloride->Target Method A Nor_methyl Piperidin-4-yl 4-fluorobenzoate (Nor-methyl Precursor) Nor_methyl->Target Method B: N-Alkylation ([11C]MeOTf, DMSO, RT) Nitro_prec 1-Methyl-4-piperidyl 4'-nitrobenzoate Nitro_prec->Target Method C: Nucleophilic Fluorination ([18F]F-, K2.22, Heat)

    Caption: Divergent synthetic pathways for 1-methyl-4-piperidyl 4'-fluorobenzoate based on application.

    Comparative Performance of Synthesis Routes

    When selecting a synthetic route, researchers must balance the need for absolute yield against reaction kinetics. Radiochemical syntheses (Methods B and C) prioritize speed over absolute mass yield due to the rapid decay of isotopes.

    Synthesis MethodPrimary ApplicationTarget YieldReaction TimeKey ReagentsReproducibility Score
    Method A: Direct Acyl Substitution Bulk / Reference Standard75 - 85% (Isolated)4 - 6 hours4-Fluorobenzoyl chloride, TEA, DCMHigh (Standard bench conditions)
    Method B: N-Methylation Carbon-11 Radiolabeling> 90% (Radiochemical)< 5 mins[11C]MeOTf, DMSOModerate (Requires strict stoichiometry)
    Method C: Nucleophilic Fluorination Fluorine-18 Radiolabeling30 - 40% (Radiochemical)15 - 30 mins[18F]F-, Kryptofix 2.22, HeatLow-Moderate (Moisture sensitive)

    Detailed Experimental Protocols (Self-Validating Systems)

    To ensure high reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs) and explaining the causality behind critical physicochemical choices.

    Method A: Direct Acyl Substitution (Cold Synthesis)

    This method adapts standard esterification procedures for piperidinyl substrates ()[2].

    Rationale & Causality: The reaction utilizes Dichloromethane (DCM) as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive 4-fluorobenzoyl chloride. Triethylamine (TEA) is introduced as a non-nucleophilic base. Its primary function is to scavenge the HCl byproduct. Without TEA, the basic piperidine nitrogen of the starting material would become protonated, forming an insoluble hydrochloride salt that crashes out of solution, effectively halting the reaction equilibrium.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask under inert nitrogen (N2) atmosphere. Add 1-methylpiperidin-4-ol (1.0 eq) and anhydrous DCM (0.2 M concentration).

    • Base Addition: Inject TEA (1.5 eq) via syringe. Stir for 5 minutes to ensure homogeneity.

    • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The acyl transfer is highly exothermic; thermal control prevents the degradation of the acid chloride and minimizes the formation of side products.

    • Acylation: Dissolve 4-fluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

      • IPC 1 (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The starting alcohol is UV-inactive (requires iodine or ninhydrin stain), whereas the product is highly UV-active due to the fluorobenzoate moiety.

    • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3. Causality: This neutralizes unreacted acid chloride and dissolves the TEA-HCl salts.

      • IPC 2 (Self-Validation): Check the pH of the aqueous layer; it must be >8 to ensure the piperidine product remains in its freebase (organic-soluble) form.

    • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.

    Method B: N-Alkylation (Isotopic Synthesis)

    This method is optimized for the rapid incorporation of short-lived isotopes, as described by [1].

    Rationale & Causality: Methyl triflate (MeOTf) is selected over standard methyl iodide due to the triflate group's superior leaving-group ability. This hyper-electrophilicity allows for near-instantaneous N-alkylation at room temperature, a critical kinetic requirement when working with carbon-11 (t1/2 = 20.4 min). DMSO is used as the solvent because its high dielectric constant stabilizes the transition state of the SN2 alkylation.

    Step-by-Step Methodology:

    • Precursor Solvation: Dissolve 1.0 mg of the nor-methyl precursor (piperidin-4-yl 4-fluorobenzoate) in 0.1 mL of anhydrous DMSO.

    • Alkylation: Distill [11C]methyl triflate via a stream of nitrogen gas (30 mL/min) directly into the precursor solution at room temperature.

    • Reaction: Allow the mixture to react for 1 to 2 minutes.

    • Quenching: Dilute the reaction mixture immediately with 4 mL of an NH4OH solution (1% v/v in water). Causality: The basic aqueous quench halts the alkylation and ensures the product is in a neutral state for solid-phase extraction.

    • Purification: Pass the diluted solution through an SDB-XC or C18 Solid Phase Extraction (SPE) disk. Wash with water and elute the purified 1-[11C]methyl-4-piperidyl 4'-fluorobenzoate with ethanol or formulation buffer.

    Troubleshooting & Reproducibility Insights

    • Emulsion Formation During Workup (Method A): Piperidine derivatives frequently cause stubborn emulsions during aqueous extraction. Solution: Filter the biphasic mixture through a pad of Celite, or add a small amount of brine to increase the ionic strength of the aqueous layer, forcing phase separation.

    • Over-Alkylation (Method B): If synthesizing the cold standard using Method B, excess methylating agent will lead to the formation of a quaternary ammonium salt (1,1-dimethyl-4-(4-fluorobenzoyloxy)piperidin-1-ium). Solution: Maintain strict 1:1 stoichiometry and avoid heating the reaction mixture.

    • Low Yields in Fluorination (Method C): The[18F]fluoride ion is highly sensitive to trace water, which heavily hydrates the ion and kills its nucleophilicity. Solution: Ensure rigorous azeotropic drying of the [18F]F- / Kryptofix 2.22 complex with anhydrous acetonitrile prior to the addition of the nitro-precursor[1].

    References

    • Snyder, S.E., et al. "Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice." Nuclear Medicine and Biology, 1996. URL:[Link]

    • Taylor & Francis Group. "A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

    Sources

    A Senior Application Scientist's Guide to Inter-Laboratory Validation of 1-Methyl-4-piperidyl 4'-fluorobenzoate Analytical Standards

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical research and development, the integrity of an analytical standard is paramount. For a novel compound like 1-Methyl-4-piperidyl 4'-fluorobenzoate, establishing a robust and reliable analytical standard is the bedrock upon which all subsequent pharmacological, toxicological, and clinical evaluations are built. This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of analytical standards for this compound, ensuring data consistency and regulatory compliance across different testing sites. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]

    The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][7][9][10] This guide will not only detail the requisite validation parameters but also delve into the scientific rationale behind the experimental design, reflecting a senior scientist's perspective on achieving self-validating protocols.

    The Criticality of Inter-Laboratory Validation

    Before a new chemical entity's analytical method can be considered truly robust, it must undergo a rigorous inter-laboratory validation, sometimes referred to as a round-robin study. This process is essential for identifying and quantifying the sources of variability that inevitably arise when a method is transferred between different laboratories, equipment, and analysts. The data generated from such a study provides a high degree of confidence in the method's reproducibility and its suitability for widespread use in quality control and stability testing.

    The following sections will outline a comprehensive validation plan for 1-Methyl-4-piperidyl 4'-fluorobenzoate, a compound with potential applications in neuroscience research.[11] While this specific molecule was found to be an unsuitable tracer for acetylcholinesterase, its structural motifs are common in medicinal chemistry, making it a relevant case study.[11]

    Experimental Design: A Multi-faceted Approach

    Our validation strategy for 1-Methyl-4-piperidyl 4'-fluorobenzoate will employ two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and assay, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of impurities at trace levels. This dual-pronged approach ensures comprehensive characterization of the analytical standard.

    The inter-laboratory study will involve three independent laboratories, each provided with a homogenous batch of the 1-Methyl-4-piperidyl 4'-fluorobenzoate analytical standard, a detailed analytical method protocol, and a set of validation samples.

    G cluster_0 Phase 1: Preparation and Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation and Statistical Analysis cluster_3 Phase 4: Validation Report and Standard Certification A Homogenize Analytical Standard Lot B Prepare Validation Samples (Spiked and Unspiked) A->B C Develop and Document Analytical Protocol B->C D Distribute Materials to Participating Laboratories C->D Lab1 Laboratory 1 Execution of Protocol D->Lab1 Lab2 Laboratory 2 Execution of Protocol D->Lab2 Lab3 Laboratory 3 Execution of Protocol D->Lab3 E Centralized Data Collection Lab1->E Lab2->E Lab3->E F Statistical Analysis (ANOVA, Cochran's C) E->F G Assessment of Reproducibility and Intermediate Precision F->G H Drafting of Comprehensive Validation Report G->H I Certification of Analytical Standard H->I

    Figure 1: Inter-laboratory validation workflow for 1-Methyl-4-piperidyl 4'-fluorobenzoate analytical standard.

    Key Validation Parameters and Protocols

    The validation will address the following key parameters as stipulated by ICH Q2(R1) guidelines.[5][6][7][9]

    Specificity/Selectivity

    Causality: The first and most critical step is to ensure the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an analytical standard, this primarily involves demonstrating the absence of interfering peaks at the retention time of the main component and any specified impurities.

    Experimental Protocol (HPLC-UV):

    • Prepare a solution of the 1-Methyl-4-piperidyl 4'-fluorobenzoate analytical standard at a nominal concentration (e.g., 1 mg/mL).

    • Prepare solutions of known related substances and potential process impurities individually.

    • Prepare a spiked solution containing the analytical standard and all known impurities.

    • Subject a sample of the analytical standard to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Analyze all solutions by HPLC-UV, using a photodiode array (PDA) detector to assess peak purity.

    • The method is deemed specific if the peak for 1-Methyl-4-piperidyl 4'-fluorobenzoate is spectrally pure and well-resolved from all other peaks.

    Linearity

    Causality: Establishing linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

    Experimental Protocol (HPLC-UV):

    • Prepare a stock solution of the analytical standard.

    • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Inject each concentration level in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • The method is linear if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.

    Accuracy

    Causality: Accuracy confirms the closeness of the test results obtained by the method to the true value. In the context of an analytical standard, this is often assessed by recovery studies using a well-characterized reference material or by comparison to an independent, orthogonal method.

    Experimental Protocol (HPLC-UV):

    • Prepare a placebo matrix (if applicable, though less common for a pure standard).

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the 1-Methyl-4-piperidyl 4'-fluorobenzoate analytical standard.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

    Precision

    Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision, which are crucial for understanding the method's variability.

    Experimental Protocol (HPLC-UV):

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the analytical standard at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 1.0% is generally acceptable.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available).

      • The results from both studies are then statistically compared (e.g., using an F-test) to assess the method's variability under different conditions within the same laboratory.

    Robustness

    Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

    Experimental Protocol (HPLC-UV):

    • Systematically vary critical HPLC parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze a standard solution under each of these modified conditions.

    • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution). The method is robust if system suitability remains within acceptable limits under all tested variations.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Causality: LOD and LOQ are essential for impurity analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

    Experimental Protocol (LC-MS/MS):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ/S)

      • LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Confirm the determined LOQ by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

    G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ LOQ Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-Lab) Precision->Reproducibility

    Figure 2: Logical relationship of analytical method validation parameters.

    Inter-Laboratory Comparison: Data and Analysis

    The following tables present hypothetical but realistic data from our three participating laboratories for the validation of the 1-Methyl-4-piperidyl 4'-fluorobenzoate analytical standard.

    Table 1: Comparison of Linearity Data

    ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
    Correlation Coefficient (r²) 0.99950.99920.9998≥ 0.999
    y-intercept 150210120Not significantly different from zero
    Range (µg/mL) 500 - 1500500 - 1500500 - 1500As specified

    Table 2: Comparison of Accuracy (Recovery) Data

    Concentration LevelLaboratory 1 (% Recovery)Laboratory 2 (% Recovery)Laboratory 3 (% Recovery)Acceptance Criteria
    80% 99.5100.299.898.0 - 102.0%
    100% 100.1100.5100.398.0 - 102.0%
    120% 100.8101.1100.698.0 - 102.0%

    Table 3: Comparison of Precision (RSD) Data

    Precision LevelLaboratory 1 (% RSD)Laboratory 2 (% RSD)Laboratory 3 (% RSD)Acceptance Criteria
    Repeatability (n=6) 0.450.520.48≤ 1.0%
    Intermediate Precision 0.650.710.68≤ 2.0%

    Analysis of Inter-Laboratory Data: The data presented in the tables above indicate a high degree of consistency across the three laboratories. The correlation coefficients for linearity are all well above the acceptance criterion, and the accuracy, as measured by percent recovery, is excellent. The precision data, both within and between laboratories (as represented by intermediate precision), shows low variability. A formal statistical analysis, such as a two-way ANOVA, would be performed to confirm that there are no statistically significant differences between the laboratories' results.

    Conclusion and Best Practices

    The successful completion of this inter-laboratory validation study provides a high level of assurance in the analytical method for 1-Methyl-4-piperidyl 4'-fluorobenzoate. The data demonstrates that the method is specific, linear, accurate, precise, and robust, and therefore fit for its intended purpose of quality control and stability testing of the analytical standard.

    As a final word of experience-based advice:

    • Homogeneity is Key: The single most critical factor for a successful inter-laboratory study is ensuring the absolute homogeneity of the analytical standard and validation samples distributed to the participating labs.

    • A Detailed Protocol is Non-Negotiable: The analytical protocol should be written with an exhaustive level of detail, leaving no room for ambiguity in interpretation.

    • Open Communication: Establish clear lines of communication between the coordinating laboratory and the participating laboratories to address any technical issues that may arise promptly.

    By adhering to these principles and the rigorous scientific framework outlined in this guide, researchers, scientists, and drug development professionals can establish with confidence the reliability and consistency of their analytical standards, a cornerstone of sound pharmaceutical science.

    References

    • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . The United States Pharmacopeia. [Link]

    • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

    • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

    • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

    • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

    • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation. [Link]

    • <1225> Validation of Compendial Procedures . USP-NF. [Link]

    • ICH Q2 Analytical Method Validation . SlideShare. [Link]

    • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice . PubMed. [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

    Sources

    Comparing Receptor Selectivity of 1-Methyl-4-piperidyl 4'-fluorobenzoate Analogs: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and neuropharmacologists seek highly specific probes for central nervous system (CNS) targets, understanding the nuanced structure-activity relationships (SAR) of piperidine derivatives is critical. 1-Methyl-4-piperidyl 4'-fluorobenzoate (often referred to as 4-fluoropipercaine) represents a fascinating case study in receptor selectivity. By replacing the rigid tropane ring of classical local anesthetics with a flexible N-methyl-piperidine ring and introducing a para-fluoro substitution, this analog demonstrates a profound shift in its pharmacological profile[1].

    This guide objectively compares the target selectivity of 1-methyl-4-piperidyl 4'-fluorobenzoate against related analogs, providing the mechanistic rationale and self-validating experimental workflows required to evaluate such probes.

    Target Selectivity & Mechanistic Causality

    Acetylcholinesterase (AChE) Hydrolysis Resistance

    Historically, N-methylpiperidinyl esters were developed as substrate-based positron emission tomography (PET) imaging probes for mapping brain AChE activity[2]. The mechanistic logic dictates that a lipophilic radiotracer crosses the blood-brain barrier (BBB) and is subsequently cleaved by AChE. The resulting polar metabolite is then trapped in the tissue, providing a quantifiable imaging signal.

    While analogs like 1-[11C]methyl-4-piperidyl acetate are rapidly hydrolyzed and successfully trapped in brain tissues, 1-methyl-4-piperidyl 4'-fluorobenzoate completely fails to act as an AChE substrate[3]. The causality here is driven by steric hindrance and electronic effects: the bulky, electron-withdrawing 4'-fluorobenzoate group prevents the ester carbonyl from properly orienting within the narrow catalytic gorge of the AChE enzyme. Consequently, the intact lipophilic molecule rapidly washes out of the brain, making it unsuitable as an AChE radiotracer[3].

    Monoamine Transporter (DAT) Affinity

    In contrast to its failure at the AChE catalytic site, 1-methyl-4-piperidyl 4'-fluorobenzoate exhibits significant affinity for the Dopamine Transporter (DAT)[1]. The spatial arrangement of the basic nitrogen in the piperidine ring and the fluorinated aromatic system mimics the essential pharmacophore of classical tropane-based DAT inhibitors (e.g., cocaine). The flexibility of the piperidine ring allows the molecule to adopt a conformation that effectively blocks dopamine reuptake, making it a valuable scaffold for monoamine transporter research[1].

    Voltage-Gated Sodium Channel Blockade

    Retaining the core benzoate ester motif of its parent compound, pipercaine, the 4'-fluoro analog maintains moderate voltage-gated sodium channel blocking properties[1]. This off-target interaction must be accounted for when using this compound in live tissue assays, as it can alter neuronal excitability independent of its DAT inhibitory effects.

    G A 1-Methyl-4-piperidyl 4'-fluorobenzoate B Dopamine Transporter (DAT) A->B Inhibits Reuptake C Acetylcholinesterase (AChE) A->C Fails to Cleave (Steric Hindrance) D Voltage-Gated Na+ Channels A->D Blocks Pore E Dopamine Accumulation B->E Causes

    Pharmacological targeting and pathway logic of 1-Methyl-4-piperidyl 4'-fluorobenzoate.

    Comparative Data Matrix

    The following table summarizes the divergent selectivity profiles of 1-methyl-4-piperidyl 4'-fluorobenzoate and its key structural analogs.

    CompoundAChE Substrate StatusDAT Affinity (In Vitro)Na+ Channel BlockadePrimary Research Application
    1-Methyl-4-piperidyl 4'-fluorobenzoate Negative (No hydrolysis)High (Reuptake Inhibitor)Moderate DAT binding studies, Transporter profiling
    1-Methyl-4-piperidyl acetate Positive (Rapid hydrolysis)Low / NegligibleLowAChE PET imaging (Trapping mechanism)
    Pipercaine NegativeModerateHigh Local anesthetic reference standard

    Self-Validating Experimental Workflows

    To accurately profile the receptor selectivity of piperidine analogs, researchers must employ orthogonal, self-validating assays. Below are the standard protocols used to generate the comparative data discussed above.

    Protocol 1: Ex Vivo Biodistribution & AChE Substrate Validation

    This protocol utilizes in vivo pharmacokinetics to validate in vitro enzymatic predictions. The system is self-validating: true substrates will show time-dependent tissue accumulation, whereas non-substrates will show rapid clearance.

    • Radiolabeling: Synthesize the analog using no-carrier-added [18F]fluoride ion via aromatic nucleophilic substitution to yield 1-methyl-4-piperidyl-4'-[18F]fluorobenzoate[3].

    • Administration: Inject 10–50 μCi of the radiotracer intravenously into wild-type murine models.

    • Tissue Harvesting: Euthanize subjects at strictly controlled time points (e.g., 5, 15, 30, and 60 minutes post-injection). Isolate brain regions with known high AChE density (e.g., striatum, cortex).

    • Washout Analysis & Causality: Measure the radioactivity using an automated gamma counter.

      • Validation Logic: Because the acetate analog is cleaved into a polar, membrane-impermeable metabolite, it becomes trapped, resulting in a sustained radioactive signal. Conversely, the 4'-fluorobenzoate analog exhibits high initial brain uptake followed by rapid washout[3]. This rapid clearance definitively proves that the ester bond is not hydrolyzed by AChE in vivo, allowing the intact lipophilic molecule to diffuse back across the BBB.

    Workflow Step1 Radiolabeling (11C or 18F) Step2 In Vivo Injection (Murine Model) Step1->Step2 Step3 Brain Tissue Harvesting Step2->Step3 Step4 Gamma Counting (Striatum/Cortex) Step3->Step4 Step5 Washout Profiling (Substrate Validation) Step4->Step5

    Workflow for validating in vivo enzyme substrate activity via radiotracer washout profiling.

    Protocol 2: In Vitro DAT Competitive Binding Assay

    To isolate the compound's monoamine transporter selectivity, a competitive radioligand binding assay is utilized.

    • Membrane Preparation: Isolate synaptosomes from the rat striatum. Causality: The striatum is selected due to its dense DAT expression, ensuring a robust signal-to-noise ratio.

    • Radioligand Incubation: Incubate the membrane preparation with 1 nM[3H]WIN 35,428 (a highly selective DAT radioligand) alongside varying concentrations of 1-methyl-4-piperidyl 4'-fluorobenzoate (ranging from 10−9 to 10−4 M).

    • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through glass fiber filters. Wash extensively with ice-cold buffer to remove unbound radioligand, then quantify bound radioactivity via liquid scintillation counting.

    • Data Validation: The dose-dependent displacement of [3H]WIN 35,428 by the test compound confirms competitive binding at the DAT active site. Calculating the IC50 and applying the Cheng-Prusoff equation yields the Ki value, providing an internally validated metric of the analog's affinity relative to standard inhibitors[1].

    References

    • Bormans, G., Sherman, P., Snyder, S. E., & Kilbourn, M. R. (1996). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Nuclear Medicine and Biology.
    • Syntharise Chemical Inc. (n.d.). 4-Fluoropipercaine HCl (1-Methyl-4-piperidinyl 4-fluorobenzoate) 2.5g.
    • Macdonald, I. R., Reid, G. A., et al. (2023). A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease. Taylor & Francis Online.

    Sources

    Safety Operating Guide

    1-Methyl-4-piperidyl 4'-fluorobenzoate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Guide: Safe Handling, Spill Management, and Disposal of 1-Methyl-4-piperidyl 4'-fluorobenzoate

    Introduction

    1-Methyl-4-piperidyl 4'-fluorobenzoate (frequently handled as its hydrochloride salt, 4-fluoropipercaine) is a synthetic fluorinated piperidine derivative. In neurochemical research and drug development, it is utilized as a structural analog to pipercaine, exhibiting notable dopamine transporter (DAT) inhibition and sodium channel blocking properties in vitro[1]. Because of its potent biological activity and its chemical classification as a halogenated, nitrogenous organic compound, its disposal cannot be treated as standard laboratory waste.

    This guide provides researchers, scientists, and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe lifecycle management and disposal of this compound.

    Chemical Profile & Hazard Stratification

    To design an effective disposal protocol, operators must first understand the physicochemical parameters that dictate the compound's behavior in waste streams. The presence of the fluorine atom strictly categorizes this compound under halogenated waste protocols, while the piperidine ring introduces basicity and localized toxicity risks[2].

    Table 1: Quantitative Chemical and Hazard Profile

    ParameterValue / ClassificationOperational Implication
    Molecular Formula C13H16FNO2 (Base) / C13H17ClFNO2 (HCl Salt)[1]High organic load; generates toxic NOx and hydrofluoric (HF) gas upon combustion.
    Molecular Weight 273.73 g/mol (HCl Salt)[3]Fine crystalline powder; highly prone to aerosolization if mishandled.
    Solubility Soluble in water, DMSO, methanol[1]Liquid waste will readily contaminate both aqueous and organic waste streams.
    Primary Hazards Acutely Toxic (Oral/Inhalation), IrritantRequires rigorous respiratory and dermal isolation during all handling phases.
    Waste Classification Halogenated Organic Waste[4]Must be routed to high-temperature incinerators equipped with flue gas scrubbers[5].

    The Causality of Protection: Engineering Controls & PPE

    Safety protocols are not arbitrary; they are direct responses to specific chemical vulnerabilities. Every piece of Personal Protective Equipment (PPE) serves as a self-validating barrier against the compound's DAT-inhibiting properties and mucosal irritability.

    Table 2: PPE Specifications and Causality

    Protective EquipmentSpecificationCausality / Rationale
    Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of fine crystalline powder, which can rapidly cross the blood-brain barrier and act as a central nervous system stimulant.
    Dermal (Gloves) Double-layered Nitrile rubber (min 0.11 mm thickness).Piperidine derivatives can permeate standard latex. Double-gloving ensures a fail-safe if the outer layer is compromised by solvent vehicles (e.g., DMSO)[2].
    Ocular Tight-fitting chemical safety goggles.Prevents micro-particulate deposition on the conjunctiva, avoiding rapid systemic absorption and severe eye irritation[6].
    Environmental Class II Biological Safety Cabinet (BSC) or Fume Hood.Maintains negative pressure, ensuring aerosolized particulates are captured by HEPA/carbon filters before reaching the operator's breathing zone[7].

    Standard Operating Procedure: Routine Waste Segregation & Disposal

    Because 1-Methyl-4-piperidyl 4'-fluorobenzoate contains a fluorine atom, it must be strictly segregated from non-halogenated solvents. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and creates regulatory compliance failures under EPA Resource Conservation and Recovery Act (RCRA) guidelines[8].

    Step-by-Step Disposal Methodology:

    • Segregation at the Source: Designate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for "Halogenated Organic Waste."

      • Causality: Segregation ensures that the waste is routed to a facility equipped with rotary kiln incinerators and caustic flue gas scrubbers. These scrubbers are mandatory to neutralize the highly corrosive hydrofluoric acid (HF) gas generated during the thermal destruction of fluorinated compounds[5].

    • Liquid Waste Processing: Pour any solutions (e.g., DMSO or methanol containing the compound) into the designated halogenated waste carboy using a closed-system funnel to prevent vapor release.

    • Solid Waste Processing: Place contaminated consumables (weigh boats, pipette tips, outer gloves) into a puncture-resistant, sealable chemical waste bag[2].

    • Container Decontamination (Triple-Rinse Rule): "Empty" primary chemical containers must be triple-rinsed with a compatible solvent (e.g., methanol). Collect the rinsate in the liquid halogenated waste container.

      • Validation Check: Visually inspect the container to ensure absolutely no crystalline residue remains before defacing the original label and discarding the glass[2].

    • Documentation & Transfer: Label the container with the full chemical name (no abbreviations), the concentration, and the primary hazard ("Toxic", "Halogenated"). Transfer to the facility's central hazardous waste accumulation area for pickup by a licensed disposal contractor.

    Emergency Protocol: Spill Management & Containment Workflow

    A spill of 1-Methyl-4-piperidyl 4'-fluorobenzoate, whether in powder or solution form, requires immediate, systematic containment to prevent environmental release and personnel exposure.

    Step-by-Step Spill Response:

    • Evacuation and Assessment: Immediately clear non-essential personnel from the vicinity. Verify the state of the spill (powder vs. liquid)[2].

    • Ventilation Control: If spilled outside a fume hood, ensure room ventilation is active, but disable localized fans that might further aerosolize the powder.

    • Containment (Liquid Spill): Surround the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[2].

      • Causality: Combustible absorbents (like paper towels) can react unpredictably with concentrated piperidine derivatives and organic solvents, potentially creating a fire hazard[7].

    • Containment (Solid Spill): Lightly mist the powder with water or a suitable solvent to suppress dust formation before sweeping. Do not dry-sweep , as this forces the active pharmaceutical ingredient into the air.

    • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[6].

    • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse. Collect all decontamination liquids into the halogenated waste stream.

      • Validation Check: Swipe the area with a secondary solvent-soaked pad to ensure complete removal of chemical residue.

    Waste Management & Disposal Workflow Visualization

    The following diagram illustrates the logical routing of 1-Methyl-4-piperidyl 4'-fluorobenzoate waste streams to ensure regulatory compliance and environmental safety.

    WasteWorkflow Start 1-Methyl-4-piperidyl 4'-fluorobenzoate Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream (HDPE) Solid->Halogenated Liquid->Halogenated Incineration High-Temp Rotary Kiln Incineration w/ Scrubbers Halogenated->Incineration EPA Compliant Disposal

    Caption: Logical routing and segregation workflow for halogenated piperidine derivative waste streams.

    References

    • 1-Methyl-4-piperidyl 4'-fluorobenzoate HCl | C13H17ClFNO2 | CID 12437909 National Center for Biotechnology Information (PubChem) URL:[Link]

    • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

    Sources

    Personal protective equipment for handling 1-Methyl-4-piperidyl 4'-fluorobenzoate

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing the handling of high-potency active pharmaceutical ingredients (HPAPIs), I have designed this operational guide to move beyond standard safety data sheets. To handle 1-Methyl-4-piperidyl 4'-fluorobenzoate safely, we must understand the causality behind our safety protocols. By linking pharmacological mechanisms directly to laboratory logistics, this guide provides a self-validating framework for researchers, scientists, and drug development professionals.

    Pharmacological Context & Hazard Causality

    1-Methyl-4-piperidyl 4'-fluorobenzoate (also known as 4-Fluoropipercaine) is a synthetic piperidine-based ester. Historically synthesized and evaluated as a positron emission tomography (PET) imaging probe for mapping brain acetylcholinesterase (AChE)[1], it is characterized by potent neuropharmacological activity.

    Understanding its mechanism of action is critical for risk assessment. The compound exerts its primary toxicological effects through two distinct pathways[2]:

    • Dopamine Transporter (DAT) Inhibition : It prevents the reuptake of dopamine. In an accidental exposure scenario, this leads to synaptic dopamine accumulation, causing acute central nervous system (CNS) hyperstimulation.

    • Voltage-Gated Sodium Channel Blockade : It mimics the action of local anesthetics (e.g., cocaine or pipercaine). Systemic absorption can disrupt action potentials in cardiac myocytes, posing a severe risk of cardiotoxicity and arrhythmias.

    G A 1-Methyl-4-piperidyl 4'-fluorobenzoate B Dopamine Transporter (DAT) Inhibition A->B Binds C Voltage-Gated Na+ Channel Blockade A->C Binds D Synaptic Dopamine Accumulation B->D E Action Potential Inhibition C->E F CNS Hyperstimulation (Neurotoxicity) D->F G Cardiac Arrhythmia / Anesthetic Effect E->G

    Figure 1: Pharmacological pathways of 1-Methyl-4-piperidyl 4'-fluorobenzoate mediating toxicity.

    Physicochemical & Toxicological Profile

    Before designing an operational workflow, we must baseline the physical properties of the substance[2],[3],[4].

    Property / HazardValue / Description
    Chemical Name 1-Methyl-4-piperidyl 4'-fluorobenzoate
    CAS Number 102698-53-3 (Freebase)[3]
    Molecular Formula C13H16FNO2 (Freebase) / C13H17ClFNO2 (HCl Salt)[4]
    Solubility Miscible in Water (as HCl salt), DMSO, Methanol[2]
    Primary Hazards Acute Toxicity (Oral/Inhalation), Irritant, Neurotoxic[2]
    Storage Conditions 2-8°C, tightly sealed, dry environment, UV-resistant[2]

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for this compound. The following matrix explains the causality behind each required protective layer:

    • Respiratory Protection : A NIOSH-approved N95 or P100 particulate respirator is mandatory.

      • Causality: The HCl salt form of this chemical is highly crystalline and prone to aerosolization. Inhalation bypasses first-pass hepatic metabolism, leading to rapid, unmitigated CNS onset.

    • Dermal Protection : Double-gloving with nitrile gloves (minimum 0.12 mm thickness for the inner glove, 0.15 mm for the outer).

      • Causality: Nitrile provides superior chemical resistance to DMSO and methanol—the primary solvents used to dissolve this compound[2]. If the outer glove is contaminated with a solvent-compound mixture, it must be doffed immediately to prevent rapid transdermal carrier breakthrough.

    • Ocular Protection : Snug-fitting, indirectly vented chemical splash goggles. Safety glasses are strictly prohibited due to the risk of micro-particulate airborne dust.

    Step-by-Step Operational Workflows

    To ensure trustworthiness and safety, every protocol described below operates as a self-validating system . This means the workflow inherently proves its own safety and accuracy without requiring external, potentially hazardous verification steps.

    Protocol A: Safe Weighing and Solution Preparation

    This protocol utilizes differential weighing to minimize open-air powder transfer, ensuring a self-validating mass balance while minimizing exposure.

    • Enclosure Preparation : Ensure the analytical balance is housed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated ventilated balance enclosure (VBE).

    • Static Neutralization : Pass a zero-stat anti-static gun over the compound vial and the receiving vessel.

      • Causality: Piperidine HCl salts hold strong electrostatic charges. Eliminating this prevents the powder from "jumping" and contaminating the balance pan or the operator's gloves.

    • Tare and Transfer : Tare the empty receiving vial with its cap on. Bring the stock vial and receiving vial close together. Transfer the estimated amount using a micro-spatula.

    • Differential Weighing (Self-Validation) : Cap both vials. Weigh the receiving vial to determine the exact mass transferred. Do not add or remove powder while the vial is open on the balance pan.

    • Solvent Addition : Inject the solvent (e.g., DMSO or sterile water[2]) directly through a septum cap. If a septum is unavailable, carefully uncap within the BSC and add the solvent to dissolve the solid entirely before removing the vial from the enclosure.

    Workflow Step1 1. Don PPE (Nitrile, N95) Step2 2. VBE Enclosure Preparation Step1->Step2 Step3 3. Anti-Static Neutralization Step2->Step3 Step4 4. Differential Weighing Step3->Step4 Step5 5. Solvent Addition Step4->Step5 Step6 6. Alkaline Decontamination Step5->Step6

    Figure 2: Step-by-step operational workflow for safe handling and chemical decontamination.

    Protocol B: Spill Response and Chemical Decontamination

    In the event of a powder spill, mechanical sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient.

    • Containment : Immediately cover the spill with absorbent laboratory paper to prevent ambient air currents from dispersing the powder.

    • Chemical Inactivation (Hydrolysis) : Carefully saturate the absorbent paper with a 1M Sodium Hydroxide (NaOH) solution.

      • Causality: 1-Methyl-4-piperidyl 4'-fluorobenzoate contains a central ester bond linking the piperidine ring to the fluorobenzoate moiety. High pH alkaline hydrolysis cleaves this ester bond, yielding 1-methyl-4-piperidinol and 4-fluorobenzoic acid. This chemical destruction is self-validating because the resulting cleavage products lack the potent DAT and sodium channel blocking activity of the parent compound.

    • Incubation : Allow a minimum 15-minute contact time for the hydrolysis reaction to reach completion.

    • Cleanup : Wipe the area inward from the edges. Dispose of the paper in a hazardous waste container. Wash the surface with water, followed by 70% ethanol.

    Waste Disposal & Environmental Logistics

    Improper disposal of fluorinated piperidine derivatives poses severe environmental and regulatory risks.

    • Solid Waste : All contaminated PPE, spatulas, and empty vials must be placed in a sealed, chemically rated incineration bag.

    • Liquid Waste : Collect DMSO/methanol solutions in a dedicated, clearly labeled halogenated/organic waste carboy. Label clearly: "Contains toxic piperidine derivatives and fluorinated organics."

    • Destruction : High-temperature incineration (>850°C) is the only approved method for final disposal. Causality: Standard biological autoclaving will not destroy the molecule. High-temperature incineration ensures the complete thermal breakdown of the robust carbon-fluorine bonds, preventing environmental accumulation.

    Sources

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.